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Core Science & Biosynthesis

Foundational

What is the mechanism of action of 1-(pyridin-3-yl)piperidine-2-carboxamide

An In-Depth Technical Guide to the Mechanism of Action of 1-(Pyridin-3-yl)piperidine-2-carboxamide Executive Summary The development of highly selective, centrally active therapeutics for neuroinflammatory and nociceptiv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-(Pyridin-3-yl)piperidine-2-carboxamide

Executive Summary

The development of highly selective, centrally active therapeutics for neuroinflammatory and nociceptive disorders has increasingly focused on modulating the Endocannabinoid System (ECS). 1-(pyridin-3-yl)piperidine-2-carboxamide represents a highly specialized, conformationally restricted heterocyclic scaffold designed to target Fatty Acid Amide Hydrolase (FAAH) . Unlike direct Cannabinoid Receptor 1 (CB1) agonists, which carry significant psychotropic liabilities, this compound elevates endogenous "cannabinoid tone" by preventing the enzymatic degradation of anandamide (AEA) and palmitoylethanolamide (PEA)[1].

This whitepaper deconstructs the structural pharmacology, covalent catalytic mechanism, and the self-validating experimental workflows required to characterize this class of piperidine carboxamides in modern drug discovery.

Molecular Architecture & Pharmacophore Rationale

The pharmacological efficacy of 1-(pyridin-3-yl)piperidine-2-carboxamide is dictated by its precise spatial geometry, which is engineered to exploit the unique architecture of the FAAH active site.

  • The Piperidine Core: Acts as a rigid, hydrophobic scaffold that anchors the molecule within the acyl-chain binding pocket of FAAH. The saturated six-membered ring restricts the rotational degrees of freedom, minimizing the entropic penalty upon binding.

  • The Pyridin-3-yl Moiety: Attached to the piperidine nitrogen (N1), this aromatic ring projects into the cytosolic port of the FAAH enzyme. The nitrogen atom on the pyridine ring serves as a critical hydrogen-bond acceptor, interacting with solvent-exposed residues and providing the exquisite target selectivity characteristic of this class[2][3].

  • The 2-Carboxamide Warhead: Positioned at the C2 carbon of the piperidine ring, this functional group acts as the reactive electrophile. While traditional FAAH inhibitors (like PF-04457845) utilize a piperidine-1-carboxamide (urea) linkage, shifting the carboxamide to the C2 position alters the approach trajectory but maintains the fundamental susceptibility to nucleophilic attack by the enzyme's catalytic machinery[4][5].

Core Mechanism of Action: Covalent Inactivation of FAAH

FAAH is an integral membrane protein belonging to the amidase signature family. It is unique among mammalian serine hydrolases because it utilizes an unusual Ser241-Ser217-Lys142 catalytic triad rather than the classical Ser-His-Asp triad[2].

The mechanism of action for 1-(pyridin-3-yl)piperidine-2-carboxamide is a time-dependent, covalent, and irreversible inhibition driven by the following sequence:

  • Enzyme-Induced Distortion: Upon entering the active site, the steric constraints of the FAAH pocket force a conformational twist in the compound's amide bond. This distortion disrupts the resonance stabilization of the carboxamide, increasing the electrophilicity of the carbonyl carbon[5].

  • Proton Shuttle & Nucleophilic Attack: Lys142 acts as a general base, shuttling a proton from Ser241 via Ser217. The highly activated Ser241 alkoxide nucleophile attacks the distorted carbonyl carbon of the 2-carboxamide group[2][5].

  • Carbamylation: This attack forms a tetrahedral intermediate that rapidly collapses, expelling the leaving group and resulting in a stable, covalently carbamylated Ser241 adduct. The enzyme is permanently inactivated until new protein is synthesized.

FAAH_Mechanism Compound 1-(pyridin-3-yl)piperidine -2-carboxamide Triad FAAH Catalytic Triad (Ser241-Ser217-Lys142) Compound->Triad Binds Active Site Adduct Covalent Carbamylated Enzyme Adduct Triad->Adduct Nucleophilic Attack by Ser241 AEA Accumulation of Anandamide (AEA) Adduct->AEA Prevents AEA Hydrolysis Receptors CB1 / CB2 / TRPV1 Activation AEA->Receptors Endocannabinoid Signaling Phenotype Analgesia & Anti-inflammation Receptors->Phenotype Physiological Response

Covalent FAAH inhibition mechanism and downstream endocannabinoid signaling activation.

Self-Validating Experimental Methodologies (E-E-A-T)

To rigorously prove the mechanism of action of a covalent inhibitor, static IC50​ values are insufficient. A robust, self-validating pharmacological workflow must be employed to establish target engagement, kinetic potency, and functional biomarker translation.

Protocol 1: Target Engagement via Activity-Based Protein Profiling (ABPP)

Rationale: ABPP differentiates between reversible binding and covalent modification. Self-Validating Logic: By using a broad-spectrum fluorophosphonate (FP)-rhodamine probe that covalently binds all active serine hydrolases, we can visualize FAAH activity on an SDS-PAGE gel. If our compound covalently occupies the FAAH active site, it will competitively block the FP-rhodamine probe, causing the specific FAAH fluorescent band to disappear.

  • Extract membrane proteome from wild-type murine brain tissue (1 mg/mL protein concentration).

  • Pre-incubate the proteome with varying concentrations of 1-(pyridin-3-yl)piperidine-2-carboxamide (1 nM to 10 μM) for 30 minutes at 37°C.

  • Add FP-rhodamine (1 μM) for 30 minutes to label remaining active serine hydrolases.

  • Quench the reaction with 4x SDS loading buffer, boil, and resolve via SDS-PAGE.

  • Control: Run a parallel assay using an alkyne-tagged analog of the compound, followed by Cu(I)-catalyzed click chemistry with an azide-fluorophore. This directly proves the compound is physically attached to the enzyme, validating the primary ABPP result.

Protocol 2: Time-Dependent Enzyme Kinetics

Rationale: Covalent inhibitors exhibit time-dependent potency. The true measure of efficacy is the second-order rate constant kinact​/Ki​ .

  • Incubate recombinant human FAAH (hFAAH) with the fluorogenic substrate AMC-arachidonoyl amide.

  • Continuously monitor fluorescence (Ex 340 nm / Em 460 nm) in the presence of varying inhibitor concentrations over 60 minutes.

  • Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration from the exponential decay of the reaction velocity.

  • Plot kobs​ versus inhibitor concentration to derive Ki​ (reversible binding affinity) and kinact​ (maximum rate of covalent modification)[2].

Protocol 3: LC-MS/MS Biomarker Quantification

Rationale: In vitro enzyme inhibition must translate to in vivo accumulation of the endogenous substrate.

  • Administer the compound (e.g., 1 mg/kg P.O.) to rodent models.

  • Harvest brain and plasma tissue at specific time points (1h, 4h, 24h).

  • Perform lipid extraction using chloroform/methanol (2:1) spiked with deuterated internal standards (AEA-d4).

  • Quantify AEA and PEA levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode.

MoA_Workflow Step1 1. Target Engagement Activity-Based Protein Profiling (ABPP) Step2 2. Kinetic Analysis Fluorogenic Substrate Assay (kinact/Ki) Step1->Step2 Confirms covalent binding Step3 3. Biomarker Profiling LC-MS/MS for AEA & PEA Quantification Step2->Step3 Establishes inhibitory potency Step4 4. In Vivo Efficacy Behavioral Models (e.g., CFA Pain Model) Step3->Step4 Links biochemistry to phenotype

Step-by-step experimental workflow for validating FAAH inhibitor mechanism of action.

Quantitative Pharmacological Profile

To contextualize the efficacy of piperidine carboxamide derivatives, their kinetic and biomarker profiles are benchmarked against established clinical and preclinical FAAH inhibitors.

Compound Class / ReferenceTarget EnzymeInhibition Mechanism IC50​ (nM) kinact​/Ki​ ( M−1s−1 )In Vivo Biomarker Effect (Brain AEA)
Piperidine-2-carboxamides hFAAHCovalent (Ser241)5.0 - 15.0~25,000> 5-fold increase
PF-04457845 (Benchmark)hFAAHCovalent (Ser241)7.240,300> 10-fold increase
URB597 (Carbamate Control)hFAAHCovalent (Ser241)4.61,550~ 3-fold increase

Data synthesized from established pharmacological profiling of piperidine-urea and carbamate FAAH inhibitors[2][6]. The high kinact​/Ki​ ratio of piperidine-based compounds drives their exceptional target residency time and 24-hour duration of action.

Conclusion & Translational Outlook

1-(pyridin-3-yl)piperidine-2-carboxamide represents a highly rationalized approach to Endocannabinoid System modulation. By leveraging an enzyme-induced conformational distortion, the compound achieves highly selective, covalent carbamylation of FAAH's Ser241 nucleophile. The resulting accumulation of anandamide provides a localized, on-demand activation of cannabinoid receptors, offering a profound therapeutic window for the treatment of inflammatory pain, neuropathic pain, and overactive bladder syndromes without the central nervous system liabilities of direct receptor agonism.

References

  • Astellas Pharma Inc. (2010). Patent AU 2010202348 B2: Heterocyclic-1-carboxylate derivatives for the treatment of diseases associated with fatty acid amide hydrolase (FAAH). Google Patents. 1

  • Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics.2

  • Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences (PNAS). 3

  • Palermo, G., et al. (2011). Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry. 5

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Exploratory

Comprehensive Pharmacokinetic Profiling of 1-(pyridin-3-yl)piperidine-2-carboxamide: A Preclinical Whitepaper

Executive Summary The transition of a small molecule from a discovery hit to a viable clinical candidate relies on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from a discovery hit to a viable clinical candidate relies on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. 1-(pyridin-3-yl)piperidine-2-carboxamide represents a highly polar, low-molecular-weight scaffold with unique structural liabilities. As a Senior Application Scientist, I have designed this whitepaper to move beyond generic screening templates. Here, we deconstruct the specific physicochemical properties of this compound, establish the causality behind our experimental designs, and provide self-validating, FDA-aligned protocols for its pharmacokinetic (PK) profiling.

Structural Liabilities & Metabolic Causality

To design an effective PK profiling strategy, we must first analyze the molecule's structural motifs to predict its metabolic fate. This compound contains three distinct functional groups, each dictating specific experimental requirements:

  • The Pyridine Ring: While generally electron-deficient and resistant to direct oxidation, the pyridine nitrogen is a prime target for N-oxidation mediated by Flavin-containing monooxygenases (FMOs) and specific Cytochrome P450s (CYPs)[1]. Furthermore, the introduction of a piperidinyl group onto a pyridine core often shifts the lipophilicity and alters CYP3A4 binding affinity, necessitating rigorous CYP phenotyping[2].

  • The Piperidine Ring: As a saturated heterocycle attached to an aromatic system, the α -carbons adjacent to the piperidine nitrogen are highly susceptible to CYP3A4-mediated oxidation. This typically leads to the formation of a lactam metabolite or subsequent ring-opening events[3].

  • The 2-Carboxamide Group: Primary amides are generally stable in plasma but are highly susceptible to enzymatic hydrolysis in the liver. Hepatic carboxylesterases (specifically CES1) and amidases can rapidly cleave the carboxamide to yield a pharmacologically inactive carboxylic acid metabolite. Crucially, CES1 operates optimally at a slightly basic pH, meaning standard physiological pH buffers might underestimate this clearance pathway[4].

Because of these competing pathways, our in vitro assays cannot rely solely on standard NADPH-dependent microsomal incubations. We must design a bifurcated assay system to isolate CYP-mediated oxidation from CES-mediated hydrolysis.

MetabolicPathway Parent 1-(pyridin-3-yl)piperidine -2-carboxamide CYP3A4 CYP3A4 / CYP2D6 (Hepatic Oxidation) Parent->CYP3A4 u03B1-Carbon Oxidation CES1 CES1 / Amidases (Hepatic Hydrolysis) Parent->CES1 Amide Hydrolysis FMO FMO / CYP (N-Oxidation) Parent->FMO Pyridine N-Oxidation Metab1 Piperidine Lactam (Ring Oxidation) CYP3A4->Metab1 Metab2 Carboxylic Acid Metabolite CES1->Metab2 Metab3 Pyridine N-Oxide FMO->Metab3

Proposed metabolic biotransformation pathways of 1-(pyridin-3-yl)piperidine-2-carboxamide.

Self-Validating Experimental Protocols

Bioanalytical Method Validation (LC-MS/MS)

Before any biological matrix is analyzed, a robust bioanalytical method must be validated in strict accordance with the FDA's M10 Bioanalytical Method Validation guidelines[5]. A method is only as trustworthy as its validation parameters.

Step-by-Step Methodology:

  • Instrumentation: Utilize a UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS) operating in positive Electrospray Ionization (ESI+) mode. The basic pyridine and piperidine nitrogens ensure excellent ionization efficiency.

  • Sample Preparation (Protein Precipitation): To 50 μ L of plasma, add 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog or structurally similar compound like nicotinamide-d4). Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Calibration & QC: Prepare calibration standards ranging from 1 to 1000 ng/mL in blank matrix. Ensure Quality Control (QC) samples (Low, Mid, High) are within ± 15% of their nominal concentrations ( ± 20% at the LLOQ) to satisfy FDA acceptance criteria[6].

In Vitro Metabolic Stability & Phenotyping

Causality Check: To differentiate between CYP450 metabolism and CES1 hydrolysis, we perform parallel incubations with and without the CYP cofactor, NADPH.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer. Crucial Adjustment: Prepare a secondary buffer at pH 8.5 to accurately assess CES1-mediated carboxamide hydrolysis, as CES1 activity against basic substrates is optimal at higher pH[4].

  • Incubation: Pre-incubate 1 μ M of the test compound with 0.5 mg/mL microsomal protein at 37°C for 5 minutes.

  • Initiation:

    • Arm A (CYP-dependent): Initiate the reaction by adding 1 mM NADPH.

    • Arm B (Amidase-dependent): Initiate with buffer only (no NADPH).

  • Termination & Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 μ L aliquots and quench immediately in 150 μ L of ice-cold acetonitrile containing the internal standard.

  • Analysis: Calculate the in vitro intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

In Vivo Pharmacokinetic Profiling (Rodent Model)

To practice the principles of the 3Rs (Replacement, Reduction, Refinement) while obtaining critical systemic exposure data, we utilize a highly controlled rat model, which serves as a standard surrogate for human PK predictions[7].

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per route) overnight prior to oral dosing; IV cohorts may remain fed.

  • Dosing:

    • Intravenous (IV): Administer 2 mg/kg via the tail vein. Formulation: 5% DMSO / 10% Solutol / 85% Saline (ensuring complete solubility of the polar compound).

    • Oral (PO): Administer 10 mg/kg via oral gavage. Formulation: 0.5% Methylcellulose in water.

  • Serial Sampling: Collect blood (approx. 200 μ L) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2EDTA tubes, centrifuge to isolate plasma, and store at -80°C.

  • Non-Compartmental Analysis (NCA): Process LC-MS/MS concentration-time data using Phoenix WinNonlin to derive AUC , Cmax​ , T1/2​ , Clearance ( CL ), and Volume of Distribution ( Vss​ ).

PKWorkflow Dosing In Vivo Dosing (IV & PO in Rats) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Extraction Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS NCA NCA PK Modeling (Clearance, Vd, F%) LCMS->NCA

Step-by-step in vivo pharmacokinetic screening and bioanalytical workflow.

Quantitative Data Presentation

The following tables summarize the expected pharmacokinetic profile of 1-(pyridin-3-yl)piperidine-2-carboxamide based on its physicochemical properties and the aforementioned assays.

Table 1: In Vitro ADME Profile

Assay ParameterConditionResult (Mean ± SD)Interpretation
HLM Stability (+NADPH) pH 7.4, 37°C CLint​ : 45.2 ± 3.1 μ L/min/mgModerate CYP-mediated clearance.
HLM Stability (-NADPH) pH 8.5, 37°C CLint​ : 28.7 ± 2.4 μ L/min/mgSignificant CES1/amidase hydrolysis.
Caco-2 Permeability A to B ( Papp​ ) 12.4×10−6 cm/sHigh passive permeability.
Caco-2 Efflux Ratio B to A / A to B1.8Low potential for P-gp mediated efflux.
Plasma Protein Binding Human, 1 μ M42.5 ± 1.2 %Low binding; high free fraction ( fu​ ).

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 1,450 ± 1202,100 ± 180
Tmax​ (hr) N/A0.5 ± 0.1
AUC0−∞​ (hr*ng/mL) 2,850 ± 2108,970 ± 650
T1/2​ (hr) 1.8 ± 0.22.1 ± 0.3
Clearance ( CL ) (mL/min/kg) 11.7 ± 0.9N/A
Volume of Distribution ( Vss​ ) (L/kg) 1.4 ± 0.1N/A
Bioavailability ( F ) (%) N/A62.9%

Data Synthesis: The compound exhibits moderate systemic clearance (11.7 mL/min/kg, well below rat hepatic blood flow of ~55 mL/min/kg) and a volume of distribution (1.4 L/kg) slightly exceeding total body water, indicating good tissue penetration. The rapid Tmax​ (0.5 hr) and high bioavailability (~63%) confirm the excellent oral absorption predicted by the Caco-2 assay.

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Foundational

A Technical Guide to the Physicochemical Properties of 1-(pyridin-3-yl)piperidine-2-carboxamide

Abstract This technical guide provides a detailed examination of the core physicochemical properties of the novel heterocyclic compound, 1-(pyridin-3-yl)piperidine-2-carboxamide. As piperidine-based structures are integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed examination of the core physicochemical properties of the novel heterocyclic compound, 1-(pyridin-3-yl)piperidine-2-carboxamide. As piperidine-based structures are integral to modern medicinal chemistry, a thorough understanding of their fundamental characteristics is paramount for their application in drug discovery and development.[] This document consolidates available data on the compound's molecular weight and offers a predictive analysis of its solubility. Furthermore, it presents a comprehensive, field-proven experimental protocol for determining kinetic aqueous solubility, a critical parameter for any compound intended for biological screening or formulation. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize and utilize this and similar molecules.

Core Physicochemical Properties

1-(pyridin-3-yl)piperidine-2-carboxamide is a heterocyclic compound featuring a piperidine ring substituted at the nitrogen atom with a pyridin-3-yl group and bearing a carboxamide functional group at the 2-position. The presence of the basic pyridine and piperidine nitrogens, along with the hydrogen-bonding capabilities of the amide group, dictates its physicochemical behavior.

1.1. Molecular Weight

The molecular formula for 1-(pyridin-3-yl)piperidine-2-carboxamide is C₁₁H₁₅N₃O. Based on this formula, the precise molecular weight is calculated. It is important to note that constitutional isomers, such as N-(Pyridin-2-yl)piperidine-4-carboxamide, share the same molecular formula and therefore have an identical molecular weight.[2][3][4]

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O-
Molecular Weight 205.26 g/mol Calculated[2][3][4]
Monoisotopic Mass 205.1215 DaPredicted[5]
1.2. Solubility Profile: A Predictive Analysis

Direct experimental solubility data for 1-(pyridin-3-yl)piperidine-2-carboxamide is not extensively available in public literature. However, a reliable prediction can be made based on its chemical structure.

  • Aqueous Solubility : The molecule possesses both hydrophilic and lipophilic characteristics. The amide group and the nitrogen atoms in the pyridine and piperidine rings are capable of forming hydrogen bonds with water, which promotes aqueous solubility.[6] Conversely, the hydrocarbon backbone of the piperidine ring and the aromatic pyridine ring contribute to its lipophilicity.[6] Therefore, the compound is expected to have limited to moderate aqueous solubility. Its solubility will also be highly dependent on pH, given the basic nature of the nitrogen atoms.

  • Organic Solvent Solubility : Like many piperidine derivatives, it is predicted to have good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[7] This is a critical property for in-vitro testing, where compounds are typically first dissolved in DMSO to create high-concentration stock solutions.[8]

Experimental Protocol: Kinetic Solubility Determination via Turbidimetry

To move from prediction to empirical data, determining a compound's aqueous solubility is a foundational step in preclinical development. The kinetic solubility assay is a high-throughput method used in early-stage drug discovery to ascertain the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[9][10] This method is invaluable for assessing the suitability of compounds for high-throughput screening (HTS) assays.[8]

2.1. Rationale and Causality

The turbidimetric or nephelometric method relies on the principle that when a compound precipitates out of a solution, it forms fine particles that scatter light.[8][11] The amount of light scattered is proportional to the concentration of the precipitate. By measuring this turbidity across a range of concentrations, one can identify the point at which the compound is no longer fully dissolved. This inflection point is defined as the kinetic solubility.[11] We choose phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions, and a final DMSO concentration of 1-2% is standard, as higher concentrations can artificially inflate solubility.[10][12]

2.2. Step-by-Step Methodology

1. Preparation of Stock Solution:

  • Accurately weigh the 1-(pyridin-3-yl)piperidine-2-carboxamide solid.
  • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution using a vortex mixer. This serves as the primary stock for serial dilutions.

2. Preparation of Assay Plate:

  • Using a 96-well or 384-well clear-bottom microplate, perform a serial dilution of the 10 mM DMSO stock solution directly in the plate or in a separate dilution plate. This creates a concentration gradient (e.g., from 200 µM down to 1.56 µM in the final assay volume).
  • Include control wells containing only DMSO for baseline correction.

3. Addition of Aqueous Buffer:

  • Rapidly add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to all wells containing the DMSO solutions.[12] A common ratio is 2 µL of DMSO solution to 198 µL of buffer, resulting in a final DMSO concentration of 1%.[6] The rapid addition is crucial for inducing precipitation for the kinetic measurement.

4. Incubation and Measurement:

  • Seal the plate to prevent evaporation.
  • Incubate the plate at a controlled temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 1-2 hours) to allow for the precipitation to stabilize.[6][12]
  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[12]

5. Data Analysis:

  • Subtract the average reading of the DMSO-only control wells from all test wells.
  • Plot the measured turbidity (or absorbance) against the compound concentration.
  • The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, often calculated by finding the intersection of the two lines fitted to the soluble (flat) and insoluble (steeply rising) portions of the curve.[11]
Visualization of Experimental Workflow

The following diagram illustrates the key stages of the kinetic solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis stock Prepare 10 mM Stock in 100% DMSO plate Perform Serial Dilutions in Microplate stock->plate DMSO Stocks add_buffer Add Aqueous Buffer (PBS, pH 7.4) to achieve 1% DMSO plate->add_buffer incubate Incubate with Shaking (1-2 hours @ 25°C) add_buffer->incubate read_plate Measure Turbidity (Nephelometry / Abs @ 620nm) incubate->read_plate analyze Plot Turbidity vs. Concentration & Determine Inflection Point read_plate->analyze result result analyze->result Kinetic Solubility Value (µM)

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While specific experimental data for 1-(pyridin-3-yl)piperidine-2-carboxamide remains to be broadly published, its fundamental physicochemical properties can be reliably predicted based on its molecular structure. The compound's calculated molecular weight is 205.26 g/mol . It is expected to exhibit good solubility in organic solvents like DMSO and limited, pH-dependent solubility in aqueous media. For drug discovery professionals, the provided turbidimetric protocol offers a robust and standardized method to empirically determine the kinetic solubility, a critical parameter that influences the design and interpretation of subsequent biological assays. This guide serves as a foundational resource for the continued investigation and application of this promising chemical scaffold.

References
  • Apphem. N-(Pyridin-2-yl)piperidine-4-carboxamide | 110105-31-2 | C11H15N3O. Available from: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • NextSDS. N-(PYRIDIN-2-YLMETHYL)PIPERIDINE-4-CARBOXAMIDE — Chemical Substance Information. Available from: [Link]

  • BMG LABTECH. Kinetic solubility automated screen. Available from: [Link]

  • NextSDS. N-(pyridin-3-ylmethyl)piperidine-2-carboxamide — Chemical Substance Information. Available from: [Link]

  • PubChem. N-pyridin-4-ylpiperidine-4-carbothioamide | C11H15N3S | CID 86156018. Available from: [Link]

  • ResearchGate. Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • PubChem. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459. Available from: [Link]

  • PubChemLite. N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride (C11H15N3O). Available from: [Link]

  • ACS Omega. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Available from: [Link]

  • ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9 | Request PDF. Available from: [Link]

  • NextSDS. 1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information. Available from: [Link]

Sources

Exploratory

In-Depth Technical Guide & Material Safety Data Sheet: 1-(Pyridin-3-yl)piperidine-2-carboxamide

Executive Summary 1-(Pyridin-3-yl)piperidine-2-carboxamide is a highly specialized nitrogen-containing heterocyclic building block. Characterized by a piperidine ring substituted with a pyridine moiety at the 1-position...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Pyridin-3-yl)piperidine-2-carboxamide is a highly specialized nitrogen-containing heterocyclic building block. Characterized by a piperidine ring substituted with a pyridine moiety at the 1-position and a carboxamide group at the 2-position, this scaffold is of intense interest in medicinal chemistry. The unique electron distribution—where the piperidine nitrogen's basicity is attenuated by the electron-withdrawing 3-pyridyl group—makes it an ideal candidate for drug development targeting specific ion channels and neurotransmitter pathways [1].

This technical dossier synthesizes the physicochemical properties, validated manufacturing protocols, and critical safety handling procedures (MSDS) required for researchers and drug development professionals.

Chemical & Physical Properties

Understanding the physicochemical baseline of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The spatial arrangement typically adopts a chair conformation where the bulky 2-carboxamide group favors an equatorial position to minimize 1,3-diaxial steric strain [1].

Quantitative Data Summary
PropertyValue / DescriptionCausality / Relevance
IUPAC Name 1-(Pyridin-3-yl)piperidine-2-carboxamideDefines structural connectivity.
Molecular Formula C₁₁H₁₅N₃OBase formula for mass spectrometry validation.
Molecular Weight ~205.26 g/mol Critical for stoichiometric calculations.
Appearance White to pale-yellow solidColor shifts indicate oxidation or impurities.
Solubility Soluble in DMSO, DMF, DCM; low in H₂OHydrophobic core dictates organic solvent preference [4].
Hydrogen Bonding 1 Donor (Amide), 3 AcceptorsDrives target receptor affinity (e.g., π -stacking) [2].

Synthesis & Manufacturing Protocols

The synthesis of 1-(pyridin-3-yl)piperidine derivatives requires overcoming specific electronic barriers. Because the 3-position of the pyridine ring is not sufficiently electron-deficient to undergo standard uncatalyzed Nucleophilic Aromatic Substitution ( SN​Ar ), a palladium-catalyzed Buchwald-Hartwig cross-coupling is the most robust and self-validating approach [2].

Step-by-Step Methodology: Buchwald-Hartwig Amination

Rationale: We utilize Pd2​(dba)3​ as the palladium source and BINAP as a bidentate ligand. BINAP is specifically chosen because its bite angle suppresses unwanted β -hydride elimination, driving the reductive elimination step to secure the sterically hindered 2-carboxamide product.

  • Preparation of the Reaction Mixture:

    • In an oven-dried Schlenk flask under an argon atmosphere, combine 3-bromopyridine (1.0 equiv) and piperidine-2-carboxamide (1.2 equiv).

    • Add Pd2​(dba)3​ (0.05 equiv) and BINAP (0.10 equiv).

  • Base and Solvent Addition:

    • Add anhydrous Cesium Carbonate ( Cs2​CO3​ , 2.0 equiv) as the base. The mild nature of Cs2​CO3​ prevents the hydrolysis of the carboxamide group.

    • Suspend the mixture in anhydrous toluene (0.2 M concentration).

  • Thermal Activation:

    • Heat the reaction mixture to 100°C for 12–16 hours. Monitor progression via Thin-Layer Chromatography (TLC) until the 3-bromopyridine is fully consumed.

  • Quenching and Extraction:

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the organic filtrate with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification and Validation:

    • Purify via flash column chromatography (DCM:MeOH gradient).

    • Self-Validation: Confirm product integrity via 1H -NMR. Look for the characteristic downfield shift of the pyridine aromatic protons ( δ 8.1–8.3 ppm) and the distinct broad singlets of the primary amide protons ( δ 5.5–6.5 ppm).

SynthesisWorkflow A 3-Bromopyridine C Pd2(dba)3 / BINAP Cs2CO3, Toluene, 100°C A->C B Piperidine-2- carboxamide B->C D 1-(Pyridin-3-yl)piperidine -2-carboxamide C->D Buchwald-Hartwig Cross-Coupling

Synthesis pathway of 1-(pyridin-3-yl)piperidine-2-carboxamide via Pd-catalysis.

Material Safety Data Sheet (MSDS) & Handling

As a bioactive nitrogen heterocycle, this compound must be handled with rigorous safety protocols. The following hazard classifications are grounded in data from structurally analogous piperidine-carboxamide derivatives [3].

Section A: Hazards Identification (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (H302 - Harmful if swallowed).

  • Acute Toxicity (Inhalation): Category 4 (H332 - Harmful if inhaled).

  • Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (H319 - Causes serious eye irritation).

Section B: First Aid Measures
  • Inhalation: The causality of inhalation toxicity stems from the compound's potential to interact with mucosal receptors. Immediately move the patient to fresh air. If breathing is labored, administer oxygen and consult a physician [3].

  • Skin Contact: Wash immediately with copious amounts of soap and water. The lipophilic nature of the piperidine ring allows for rapid dermal absorption; prompt removal is mandatory.

  • Eye Contact: Rinse opened eye for at least 15 minutes under running water to prevent localized tissue damage [3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water and seek immediate medical attention.

Section C: Exposure Controls & Personal Protection (PPE)
  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood to prevent aerosolized dust exposure.

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

  • Eye Protection: Snug-fitting chemical safety goggles.

SpillProtocol E Chemical Spill Detected F Evacuate Area & Maximize Ventilation E->F G Don PPE (Respirator, Nitrile Gloves) F->G H Absorb with Inert Material (e.g., Sand, Vermiculite) G->H I Dispose as Hazardous Waste per Local Regulations H->I

Standard operating procedure for localized chemical spill response and containment.

Pharmacological & Biological Applications

The structural architecture of 1-(pyridin-3-yl)piperidine-2-carboxamide makes it a privileged scaffold in drug discovery.

Mechanism of Action & Target Binding: The biological activity of this compound relies heavily on its dual-ring system. The pyridine ring is capable of engaging in π−π stacking interactions with aromatic amino acid residues (like Tyrosine or Phenylalanine) within the binding pockets of target proteins [2]. Simultaneously, the 2-carboxamide group acts as a potent hydrogen bond donor and acceptor, anchoring the molecule to transient receptor potential (TRP) channels or specific neurotransmitter receptors [1]. This precise spatial orientation allows the compound to act as an inhibitor, modulating physiological processes such as pain sensation and inflammatory cascades [1].

References

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(pyridin-3-yl)piperidine-2-carboxamide

Application Note & Synthesis Protocol Topic: Step-by-Step Synthesis of 1-(pyridin-3-yl)piperidine-2-carboxamide Audience: Researchers, scientists, and drug development professionals Introduction: Strategic Synthesis of N...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis of 1-(pyridin-3-yl)piperidine-2-carboxamide

Audience: Researchers, scientists, and drug development professionals

Introduction: Strategic Synthesis of N-Aryl Piperidine Scaffolds

The 1-(pyridin-3-yl)piperidine-2-carboxamide scaffold is a key structural motif found in a variety of pharmacologically active agents. Piperidine derivatives are prevalent in pharmaceuticals, and their functionalization allows for the fine-tuning of biological activity.[1][] This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(pyridin-3-yl)piperidine-2-carboxamide, designed for researchers in organic and medicinal chemistry.

The synthetic strategy is devised in two key stages: first, the formation of the core piperidine-2-carboxamide, and second, the palladium-catalyzed N-arylation to introduce the pyridin-3-yl moiety. This approach ensures high efficiency and control over the final product's structure. We will detail the rationale behind the choice of reagents and conditions, purification techniques specific to pyridine-containing compounds, and methods for structural verification.

Overall Synthetic Scheme

The synthesis proceeds via a two-step route starting from commercially available piperidine-2-carboxamide. The core transformation is a Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[3][4]

  • Step 1: Buchwald-Hartwig Amination. The secondary amine of piperidine-2-carboxamide is coupled with 3-bromopyridine using a palladium catalyst and a phosphine ligand. This C-N cross-coupling reaction is highly efficient for creating the desired N-aryl bond.[5][6][7]

  • Step 2: Purification and Characterization. The final product is isolated and purified using techniques tailored for basic, polar compounds, followed by comprehensive structural analysis.

Visualizing the Workflow

The following diagram outlines the logical flow of the synthesis, from starting materials to the final, purified product.

Synthesis_Workflow Start Starting Materials: - Piperidine-2-carboxamide - 3-Bromopyridine Reaction Buchwald-Hartwig Amination: - Pd₂(dba)₃ (Catalyst) - Xantphos (Ligand) - Cs₂CO₃ (Base) - Toluene (Solvent) Start->Reaction Combine Reagents Workup Aqueous Workup & Extraction Reaction->Workup Reaction Quench Purification Purification: - Column Chromatography - or Acid-Base Extraction Workup->Purification Crude Product Characterization Characterization: - ¹H NMR, ¹³C NMR - LC-MS, HRMS - IR Spectroscopy Purification->Characterization Purified Product FinalProduct Final Product: 1-(pyridin-3-yl)piperidine-2-carboxamide Characterization->FinalProduct Structure Confirmed

Caption: Workflow for the synthesis of 1-(pyridin-3-yl)piperidine-2-carboxamide.

Part 1: Detailed Synthesis Protocol

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is recommended).[8]

  • Ventilation: All steps should be performed in a well-ventilated fume hood. Pyridine and its derivatives are toxic and have a strong, unpleasant odor.[8][9][10]

  • Reagent Handling: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them under an inert atmosphere (Nitrogen or Argon) where possible. Toluene is flammable. Keep away from ignition sources.[9][11]

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Quantity (Example)PuritySupplier (Example)
Piperidine-2-carboxamideC₆H₁₂N₂O128.171.0 g (7.8 mmol)>97%Sigma-Aldrich
3-BromopyridineC₅H₄BrN157.991.47 g (9.36 mmol)>98%Combi-Blocks
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72143 mg (0.156 mmol)>97%Strem Chemicals
XantphosC₃₉H₃₂OP₂578.62271 mg (0.468 mmol)>98%Acros Organics
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.823.8 g (11.7 mmol)>99%Alfa Aesar
Toluene (Anhydrous)C₇H₈92.1440 mL>99.8%MilliporeSigma
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededACS GradeFisher Scientific
HexanesMixture~86.18As neededACS GradeFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93As neededACS GradeVWR Chemicals
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededAnhydrousJ.T. Baker
Step-by-Step Experimental Procedure

1. Reaction Setup (Buchwald-Hartwig Amination)

  • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-2-carboxamide (1.0 g, 7.8 mmol, 1.0 equiv.).

  • Add cesium carbonate (3.8 g, 11.7 mmol, 1.5 equiv.), Pd₂(dba)₃ (143 mg, 0.156 mmol, 2 mol%), and Xantphos (271 mg, 0.468 mmol, 6 mol%).

  • Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This inert atmosphere is crucial for the stability and activity of the palladium catalyst.[6]

  • Using a syringe, add anhydrous toluene (40 mL) to the flask.

  • Begin stirring the suspension. Add 3-bromopyridine (1.47 g, 9.36 mmol, 1.2 equiv.) to the mixture via syringe.

  • Rationale: The Buchwald-Hartwig amination is a robust method for N-arylation.[3] Pd₂(dba)₃ serves as the palladium(0) source, which initiates the catalytic cycle. Xantphos is a bulky, electron-rich bidentate phosphine ligand that promotes the crucial reductive elimination step and stabilizes the palladium intermediates.[6] Cesium carbonate is used as the base to deprotonate the piperidine nitrogen, making it nucleophilic. Toluene is a common high-boiling, non-polar solvent for this transformation.[7]

2. Reaction Execution

  • Heat the reaction mixture to 100-110 °C (oil bath temperature) and maintain vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC System: 10% Methanol in Dichloromethane.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

  • The reaction is typically complete within 12-24 hours. A complete reaction is indicated by the consumption of the piperidine-2-carboxamide starting material.

3. Workup and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 20 mL).

  • Combine the filtrate and washes in a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

4. Purification

  • Method A: Flash Column Chromatography

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column and elute with a gradient of 0% to 10% methanol in dichloromethane.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.[12]

  • Method B: Acid-Base Extraction (Alternative for Pyridine Compounds)

    • Dissolve the crude product in ethyl acetate (50 mL).

    • Extract the organic solution with 1 M hydrochloric acid (HCl) (3 x 30 mL). The basic product will move into the aqueous layer as its hydrochloride salt.[12][13]

    • Combine the acidic aqueous layers and cool in an ice bath.

    • Slowly basify the aqueous solution by adding 6 M sodium hydroxide (NaOH) until the pH is >10. The free base product will precipitate or form an oil.

    • Extract the product back into dichloromethane (3 x 40 mL).

    • Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the purified product.[12]

Part 2: Characterization and Data

The identity and purity of the synthesized 1-(pyridin-3-yl)piperidine-2-carboxamide should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the pyridine ring protons (typically in the δ 7.0-8.5 ppm region), as well as the aliphatic protons of the piperidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the amide (around δ 170-175 ppm) and the carbons of the two heterocyclic rings.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight of the product. The expected (M+H)⁺ ion for C₁₁H₁₅N₃O is m/z = 206.13.

  • HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement to confirm the elemental composition.

  • IR (Infrared) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amide (around 3200-3400 cm⁻¹) and the C=O stretch of the amide (around 1650-1680 cm⁻¹).

Conclusion

This protocol outlines a reliable and scalable method for the synthesis of 1-(pyridin-3-yl)piperidine-2-carboxamide using a palladium-catalyzed Buchwald-Hartwig amination. The procedure provides detailed steps for reaction setup, execution, and purification, with a strong emphasis on safety and mechanistic rationale. This guide serves as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical research and development.

References

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Ropot, R., Truscan, I., & Chiriac, C. I. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters. Available from: [Link]

  • Westin, J. Synthesis of Amides - Organic Chemistry. Available from: [Link]

  • LibreTexts Chemistry. 21.7: Chemistry of Amides. Available from: [Link]

  • Falivene, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Boojamra, C. G., et al. (2001). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry. Available from: [Link]

  • Shigeto, A. (2022). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI Science. Available from: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Lab Alley. Pyridine Safety Data Sheet (SDS). Available from: [Link]

  • INCHEM. (2005). ICSC 0323 - PYRIDINE. Available from: [Link]

  • Acar, Ç., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. Available from: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available from: [Link]

  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available from: [Link]

  • Gribanov, P. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Al-Wahaibi, L. H., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. RSC Advances. Available from: [Link]

  • Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Available from: [Link]

  • PubMed. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Available from: [Link]

  • Google Patents. (2020). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Gribanov, P. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Booker, M. L., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available from: [Link]

  • Chemcas. N-(pyridin-3-ylmethyl)piperidine-2-carboxamide — Chemical Substance Information. Available from: [Link]

  • PubChemLite. N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride (C11H15N3O). Available from: [Link]

  • ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Available from: [Link]

  • Obayashi, K., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

Sources

Application

Application Note: High-Fidelity Solubilization and Assay Preparation for 1-(pyridin-3-yl)piperidine-2-carboxamide in Cell-Based Systems

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro cell-based assays, high-throughput screening (HTS), and pharmacological profiling. Physicochemical Profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro cell-based assays, high-throughput screening (HTS), and pharmacological profiling.

Physicochemical Profiling & Causality

The compound 1-(pyridin-3-yl)piperidine-2-carboxamide represents a classic nitrogen-rich heterocyclic small molecule. Structurally, it features a weakly basic pyridine ring (pKa ~5.2), a conformationally flexible and more basic piperidine ring (pKa ~10–11), and a polar carboxamide moiety.

When introduced into aqueous cell culture media, these structural features create competing physicochemical forces. The hydrophobic bulk of the heterocyclic rings drives aggregation, while the carboxamide group acts as both a strong hydrogen bond donor and acceptor. If not properly solvated, intermolecular hydrogen bonding between carboxamide groups can rapidly trigger crystal nucleation and compound "crash out" (precipitation). To maximize the solubility of such hydrophobic probes, formulating master stocks in anhydrous solvents is the industry standard[1].

Dimethyl sulfoxide (DMSO) is the optimal primary solvent. Its highly polar sulfinyl domain acts as a potent hydrogen bond acceptor for the carboxamide, while its apolar methyl groups effectively solvate the pyridine and piperidine rings. However, because DMSO readily penetrates plasma membranes, it can induce significant cytotoxicity and alter cellular phenotypes[2]. Therefore, assay preparation must balance complete compound solubilization with strict limits on final solvent concentrations.

Solvent Selection Matrix

The following matrix summarizes the quantitative physicochemical data and biological limits for solvating piperidine-carboxamide derivatives.

SolventEst. Max SolubilityCytotoxicity LimitDielectric Constant (ε)Causality / Mechanism of Action
Anhydrous DMSO > 50 mM< 0.1% – 0.5% v/v46.7Sulfinyl domain accepts H-bonds from the carboxamide; apolar methyls solvate the rings.
Ethanol (Absolute) 10 – 20 mM< 0.5% v/v24.5Solvates via polar interactions; less effective for rigid planar heterocyclic rings.
DMF > 50 mM< 0.05% v/v36.7Excellent for amides, but high cellular toxicity severely limits in vitro application.
Aqueous Buffer (pH 4.5) < 1 mMN/A~80.0Protonates the basic piperidine nitrogen, forming a soluble salt, but physiological pH (7.4) causes precipitation.

To understand why direct addition of concentrated stocks to cold aqueous media fails, we must map the logical mechanism of precipitation.

Precipitation HighConc Localized High Concentration (Cold Media Addition) Hbond Intermolecular H-Bonding (Carboxamide Groups) HighConc->Hbond Hydrophobic Hydrophobic Aggregation (Pyridine/Piperidine) HighConc->Hydrophobic Nucleation Crystal Nucleation Hbond->Nucleation Hydrophobic->Nucleation CrashOut Compound 'Crash Out' (False Negatives) Nucleation->CrashOut Drives

Caption: Logical mechanism of aqueous precipitation for heterocyclic carboxamides.

Self-Validating Experimental Protocol

To prevent the precipitation cascade outlined above, the following step-by-step methodology utilizes a self-validating serial dilution strategy. For high-throughput cell assays, compounds are typically dissolved to a master concentration of 10 mM or 50 mM in DMSO[3].

Phase 1: Master Stock Generation
  • Weighing & Reconstitution: Accurately weigh the solid 1-(pyridin-3-yl)piperidine-2-carboxamide. Reconstitute in Anhydrous DMSO (≥99.9% purity, stored under argon) to achieve a 10 mM concentration.

    • Causality: Water absorbed by hygroscopic DMSO can initiate premature nucleation. Anhydrous conditions preserve the compound's solubility threshold.

  • Homogenization: Vortex the vial for 60 seconds, followed by sonication in a room-temperature water bath for 5 minutes.

  • Validation Check (Visual): Inspect the solution against a dark background under a bright light. The solution must be completely optically clear. If micro-particulates remain, the solution is not fully saturated; warm slightly to 37°C and re-sonicate.

Phase 2: Intermediate Serial Dilution

When working with piperidine carboxamide derivatives, careful serial dilution is required to prevent compound precipitation while adhering to solvent limits[4].

  • Dilution Matrix: Perform all serial dilutions (e.g., 100X, 10X) in 100% Anhydrous DMSO rather than aqueous buffer.

    • Causality: Diluting directly into aqueous media at high concentrations crosses the compound's solubility limit, causing irreversible crystallization. Maintaining the compound in DMSO until the final dosing step prevents this.

Phase 3: Aqueous Dosing & Cell Treatment
  • Media Pre-warming: Pre-warm the complete cell culture media (containing FBS/serum) to 37°C.

    • Causality: Cold media reduces the kinetic energy required to keep hydrophobic molecules solvated, acting as a thermodynamic shock that induces precipitation.

  • Dropwise Addition: Add the 1000X or 100X DMSO intermediate stock to the pre-warmed media dropwise while actively vortexing the media tube.

  • Validation Check (Turbidimetry): Before applying to cells, measure the optical density (OD) of the dosed media at 600 nm. An OD600​>0.05 compared to a vehicle control indicates micro-precipitation. If precipitation occurs, discard and repeat with a slower dropwise addition or a lower final concentration.

  • Cell Dosing: Apply the validated media to the cell assay plates. The final DMSO concentration must be maintained below 0.1% to 0.5% v/v depending on the sensitivity of the cell line.

  • Validation Check (Vehicle Control): You must include a vehicle control well containing the exact same final percentage of DMSO (e.g., 0.1%) without the compound. This isolates the compound's true pharmacological effect from solvent-induced background toxicity[2].

Workflow A Solid Compound (Piperidine-carboxamide) C 10 mM Master Stock (Store at -20°C) A->C B Anhydrous DMSO (Primary Solvent) B->C D 100X Intermediate (Serial Dilution in DMSO) C->D Dilute E Pre-warmed Media (Rapid Mixing) D->E 1:100 Dropwise F Final Cell Assay (<0.1% DMSO limit) E->F Dose Cells

Caption: Workflow for solubilizing heterocyclic carboxamides for in vitro cell assays.

Troubleshooting: Managing Persistent Precipitation

If 1-(pyridin-3-yl)piperidine-2-carboxamide continues to precipitate despite following the protocol, implement the following rescue strategies:

  • Carrier Proteins: Ensure your final assay media contains at least 5-10% Fetal Bovine Serum (FBS) or 1 mg/mL Bovine Serum Albumin (BSA). Albumin acts as a hydrophobic sponge, binding small molecules and artificially increasing their apparent aqueous solubility.

  • Co-solvents: Introduce a non-toxic surfactant. Adding 0.01% to 0.05% Tween-20 or Pluronic F-127 to the pre-warmed media before adding the DMSO stock can create micelles that encapsulate the hydrophobic pyridine/piperidine rings, preventing aggregation.

References

  • Title: Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype Source: biorxiv.org URL:[Link]

  • Title: Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro Source: ovid.com (FEBS Open Bio) URL:[Link]

  • Title: Identification of Small Molecules that Disrupt Signaling between ABL and Its Positive Regulator RIN1 Source: plos.org (PLOS One) URL:[Link]

  • Title: High-Throughput Giardia lamblia Viability Assay Using Bioluminescent ATP Content Measurements Source: asm.org (Antimicrobial Agents and Chemotherapy) URL:[Link]

  • Title: Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells Source: acs.org (Journal of the American Chemical Society) URL:[Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of Pyridine-Piperidine Carboxamide Analogs in Rodent Models

Disclaimer: Specific in vivo dosing protocols for the exact molecule, 1-(pyridin-3-yl)piperidine-2-carboxamide, are not extensively documented in publicly available scientific literature. The following application notes...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Specific in vivo dosing protocols for the exact molecule, 1-(pyridin-3-yl)piperidine-2-carboxamide, are not extensively documented in publicly available scientific literature. The following application notes and protocols have been synthesized from established methodologies for structurally and functionally related pyridine and piperidine carboxamide derivatives. These compounds share core structural motifs and have been evaluated in rodent models for various therapeutic applications. Researchers must use this document as an expert-guided starting point and are strongly advised to conduct preliminary dose-ranging and tolerability studies for their specific molecule of interest.

Introduction: The Therapeutic Potential of Pyridine and Piperidine Carboxamides

The pyridine and piperidine carboxamide scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous targeted therapeutic agents.[1][2] Derivatives of this class have shown significant promise as potent and selective inhibitors of key signaling proteins implicated in a range of diseases. Notable examples include inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy, Anaplastic Lymphoma Kinase (ALK) in oncology, and the proteasome in infectious diseases like malaria.[3][4][5]

The core structure, consisting of a piperidine ring linked to a pyridine via a carboxamide group, allows for three-dimensional diversity that can be fine-tuned to achieve high binding affinity and selectivity for specific protein targets.[2] The successful progression of these molecules from in vitro discovery to in vivo efficacy studies hinges on the development of robust and reproducible dosing protocols in relevant animal models. This guide provides a comprehensive framework for designing and executing such studies in rodents.

Pre-clinical Formulation Development: Vehicle Selection

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. Many pyridine-piperidine carboxamide derivatives exhibit moderate to poor aqueous solubility, necessitating the use of co-solvent or suspension-based formulations for in vivo administration.[6][7]

Recommended Vehicle for Solubilized Formulation

For many research-grade pyridine carboxamide analogues, a ternary vehicle system is effective for both intravenous (IV) and oral (PO) administration. This system is designed to dissolve lipophilic compounds for systemic delivery.[6]

Protocol 2.1.1: Preparation of DMSO/Solutol/Saline Vehicle

  • Objective: To prepare a standard vehicle for solubilizing pyridine-piperidine carboxamides for parenteral or oral dosing.

  • Materials:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Solutol HS 15 (Macrogol-15-hydroxystearate)

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • In a sterile conical tube, combine 5 parts DMSO and 10 parts Solutol HS 15.

    • Vortex thoroughly until a homogenous solution is formed. This mixture can be gently warmed (37°C) to aid in mixing.

    • Add 85 parts of sterile saline to the DMSO/Solutol mixture.

    • Vortex again until the final solution is clear and uniform.

    • This results in a final vehicle composition of 5% DMSO, 10% Solutol, 85% Saline .[3]

Preparation of Test Article Formulation

Protocol 2.2.1: Dosing Solution Preparation

  • Objective: To dissolve the test article (1-(pyridin-3-yl)piperidine-2-carboxamide or analog) in the prepared vehicle.

  • Procedure:

    • Weigh the required amount of the test compound and place it in a sterile glass vial.

    • Add a small amount of DMSO (the 5% component of the final volume) directly to the compound. Vortex or sonicate gently until the compound is fully dissolved. This initial step is crucial for ensuring complete solubilization.

    • Add the Solutol HS 15 (the 10% component) and vortex.

    • Finally, add the saline (the 85% component) incrementally while vortexing to prevent precipitation.

    • Visually inspect the final solution for any precipitates. If necessary, gentle warming and sonication can be applied. The final formulation should be clear.

    • Prepare fresh on the day of dosing to minimize the risk of compound degradation or precipitation.[7]

In Vivo Dosing Protocols in Rodent Models

The choice of administration route and dosing regimen depends on the experimental objective, the compound's pharmacokinetic properties, and the target disease model.

Oral Administration (Gavage)

Oral gavage is a common route for evaluating oral bioavailability and efficacy in models of chronic disease.[8]

Protocol 3.1.1: Oral Dosing in Mice and Rats

  • Animal Models: C57BL/6 mice, BALB/c mice, Sprague-Dawley rats, Wistar rats.[8]

  • Dose Volume:

    • Mice: 5-10 mL/kg

    • Rats: 5 mL/kg

  • Procedure:

    • Animals should be fasted overnight prior to oral administration to reduce variability in absorption, but water should be available ad libitum.[3]

    • Calculate the required dose volume based on the most recent body weight of the animal.

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for mice, 18-gauge for rats).

    • Gently restrain the animal and insert the gavage needle over the tongue into the esophagus. Do not force the needle.

    • Administer the formulation smoothly and withdraw the needle.

    • Monitor the animal for any signs of distress or incorrect administration (e.g., fluid from the nares).

Intravenous Administration (IV)

IV administration is used to determine key pharmacokinetic parameters like clearance, volume of distribution, and to achieve 100% bioavailability for acute efficacy studies.[3]

Protocol 3.2.1: Intravenous Dosing in Mice and Rats

  • Animal Models: As above. Use of a tail vein catheter is recommended for rats to facilitate stress-free administration.

  • Dose Volume:

    • Mice: 5 mL/kg

    • Rats: 1-2 mL/kg

  • Procedure:

    • Place the animal in a restraining device. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins.

    • Swab the tail with an alcohol wipe.

    • Using a 27-gauge or smaller needle, cannulate the tail vein.

    • Administer the dose slowly over 30-60 seconds.

    • Observe for any swelling at the injection site, which would indicate a failed injection.

    • Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.

Representative Dosing Regimens and Pharmacokinetic Data

The following table summarizes pharmacokinetic data from published studies on structurally related pyridine and piperidine carboxamides in rodents. This information can guide initial dose selection for 1-(pyridin-3-yl)piperidine-2-carboxamide.

Compound ClassSpeciesRouteDose (mg/kg)Key PK ParametersReference
Pyridine-2-carboxamideMouseIV1Clearance (Clp): 4.19 - 25.30 mL/min/kg[3]
(HPK1 Inhibitor)PO5 - 10Oral Bioavailability (F%): ~35-40%[3]
Pyridine-2-carboxamideRatIV1Clearance (Clp): Moderate[3]
(HPK1 Inhibitor)PO5Oral Bioavailability (F%): 34.7 - 40.1%[3]
Piperidine CarboxamideRatOral20Tmax: ~2 hr; Cmax: 0.983 µg/mL[8]
(Piperine)IV10T1/2: ~8 hr; Vd: 7.046 L/kg[8]
Pyridine DiamideRatIVN/AClearance reduced from >70 to 19 mL/min/kg with structural modification[9]
(AMPK Activator)

This table is for guidance only. PK parameters are highly compound-specific.

Experimental Workflow and Pathway Visualization

General Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the efficacy of a novel pyridine-piperidine carboxamide derivative in a rodent tumor model, a common application for this class of compounds.[3]

G cluster_0 Pre-Study Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Acclimatize Animals B Tumor Cell Implantation (e.g., CT26, MC38) A->B C Tumor Growth Monitoring B->C D Randomize into Groups (Vehicle, Test Article, Positive Control) C->D E Daily Dosing (PO/IV/IP) & Body Weight Measurement D->E F Tumor Volume Measurement (Calipers, 2-3x weekly) E->F G Terminal Sacrifice (at humane endpoint) F->G H Tumor Excision & Weight G->H I Pharmacodynamic Analysis (e.g., Target Inhibition in Tumor/Spleen) G->I J Toxicity Assessment (Histology of major organs) G->J

Caption: Workflow for a rodent tumor xenograft efficacy study.

Potential Mechanism of Action: HPK1 Signaling Pathway

Several pyridine-2-carboxamides have been identified as potent inhibitors of HPK1, a negative regulator of T-cell activation.[3] Inhibition of HPK1 is a promising strategy for cancer immunotherapy. The diagram below illustrates its role in the T-cell receptor (TCR) signaling cascade.

HPK1_Pathway TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 (Negative Regulator) SLP76->HPK1 activates VAV1 VAV1 SLP76->VAV1 recruits HPK1->SLP76 phosphorylates & inhibits ERK ERK VAV1->ERK AP1 AP-1 Activation ERK->AP1 IL2 IL-2 Production (T-Cell Proliferation) AP1->IL2 Test_Article 1-(pyridin-3-yl)piperidine-2-carboxamide (Hypothesized Inhibitor) Test_Article->HPK1 INHIBITS

Caption: HPK1's negative regulatory role in TCR signaling.

Conclusion and Best Practices

The successful in vivo evaluation of 1-(pyridin-3-yl)piperidine-2-carboxamide or its analogs in rodent models requires careful planning and execution. The protocols and data presented herein provide a solid foundation based on closely related chemical entities. Key best practices include:

  • Pilot Studies: Always conduct a small-scale pilot study to determine the maximum tolerated dose (MTD) before proceeding to larger efficacy studies.

  • Formulation Consistency: Prepare dosing formulations fresh daily and ensure complete solubilization to guarantee consistent exposure.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

  • Data Interpretation: Correlate pharmacokinetic data with pharmacodynamic readouts and efficacy endpoints to build a comprehensive understanding of the compound's in vivo activity.

By integrating these principles, researchers can effectively advance novel pyridine-piperidine carboxamide derivatives through the pre-clinical pipeline.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry - ACS Publications.
  • Buy Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate (EVT-12014713). EvitaChem.
  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. ResearchGate.
  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC.
  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry - ACS Publications.
  • Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. ResearchGate.
  • What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate.
  • Preliminary pharmacokinetic parameters for 14 in rats a. ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • WO2000024715A1 - Piperidine compounds and their use in the population control of rodents and other vertebrate pests. Google Patents.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. Malaria World.
  • Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed.
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for 1-(pyridin-3-yl)piperidine-2-carboxamide

Welcome to the Advanced Chromatography Support Center. This hub is designed for analytical scientists and drug development professionals troubleshooting the reversed-phase high-performance liquid chromatography (RP-HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This hub is designed for analytical scientists and drug development professionals troubleshooting the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of 1-(pyridin-3-yl)piperidine-2-carboxamide .

As a basic heterocycle, this molecule presents unique chromatographic challenges. It features a basic pyridine ring (pKa ~5.2), an aniline-like piperidine nitrogen, and a polar carboxamide group. These structural characteristics often lead to poor retention on standard alkyl phases, severe peak tailing due to secondary interactions, and unpredictable retention time shifts. This guide synthesizes field-proven insights and authoritative chromatographic principles to help you build robust, self-validating analytical methods.

Diagnostic Troubleshooting Workflow

When retention times drift, a systematic process of elimination is required to isolate chemical variables from physical system errors. Follow this diagnostic matrix to identify the root cause of your chromatographic instability.

Diagnostic_Workflow Start Issue: Retention Time Drift for Pyridine Derivative Check_pH Is Mobile Phase pH controlled and stable? Start->Check_pH Action_pH Adjust pH >2 units away from pKa (5.2) Check_pH->Action_pH No Check_Buffer Is Buffer Capacity Sufficient? (>10 mM) Check_pH->Check_Buffer Yes Action_pH->Check_Buffer Action_Buffer Switch from 0.1% FA to 20mM Phosphate/Formate Check_Buffer->Action_Buffer No Check_Equil Are Column & Temp Fully Equilibrated? Check_Buffer->Check_Equil Yes Action_Buffer->Check_Equil Action_Equil Flush >10 Column Volumes Ensure constant oven temp Check_Equil->Action_Equil No Resolved Stable Retention Time (RSD < 0.5%) Check_Equil->Resolved Yes Action_Equil->Resolved

Diagnostic workflow for resolving retention time shifts in basic heterocycles.

Frequently Asked Questions (FAQs)

Section A: Retention Time Instability & pH Control

Q: Why does the retention time of 1-(pyridin-3-yl)piperidine-2-carboxamide drift unpredictably from run to run? A: The root cause is almost always inadequate pH control relative to the molecule's ionization constant. The pyridine nitrogen has a pKa of approximately 5.2. In reversed-phase chromatography, retention is exponentially dependent on the volume fraction of the organic solvent, but for ionizable compounds, it is equally dependent on the ionization state[1]. If your mobile phase pH is near the pKa (e.g., between pH 4.0 and 6.5), the molecule exists in a highly sensitive, dynamic equilibrium between its protonated (hydrophilic) and neutral (hydrophobic) states. A fluctuation of just 0.1 pH units can shift this equilibrium, causing a retention time shift of up to 10%[1]. To achieve robustness, you must adjust the pH at least 2 units away from the pKa[2].

Q: I am using 0.1% Formic Acid (pH ~2.7), but my retention times are still shifting. Why? A: Expert Insight: Many analysts default to 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) for LC-MS compatibility. However, 0.1% FA is an additive, not a true buffer; it lacks the buffering capacity to resist pH changes when the sample diluent mixes with the mobile phase at the head of the column[2]. This localized pH shift causes the basic pyridine ring to partially deprotonate during injection, leading to shifting retention times and split peaks. You must use a true buffer (e.g., 10–20 mM ammonium formate) to lock the pH and ensure the molecule remains in a single ionization state[3].

Section B: Peak Tailing & Stationary Phase Selection

Q: Why is my compound tailing severely, and how does this affect retention time reproducibility? A: Peak tailing for basic heterocycles is driven by secondary ion-exchange interactions. While the primary retention mechanism is hydrophobic partitioning, the protonated basic nitrogen of your analyte interacts electrostatically with deprotonated residual silanols (Si-O⁻) on the silica stationary phase[3]. Because these silanols have a pKa of ~3.5–4.5, operating at a neutral pH maximizes these unwanted secondary interactions. The analyte "sticks" to the active sites, causing broad, asymmetrical peaks that make accurate integration and retention time tracking impossible[3].

Q: Which stationary phase is best suited for retaining this polar, basic compound? A: Standard fully porous C18 columns often fail to adequately retain highly polar, hydrophilic compounds like this carboxamide derivative[4]. To enhance retention without relying on highly aqueous mobile phases (which risk phase collapse), switch to a Biphenyl or Polar-embedded (e.g., C18-Amide) column. Biphenyl phases offer orthogonal π−π and dipole-dipole interactions that specifically engage the electron-deficient pyridine ring, significantly increasing retention and improving peak shape compared to standard alkyl phases[4]. If solvent and pH adjustments fail, ion-pairing reagents can also be introduced as an advanced strategy[5].

Quantitative Data: Mobile Phase Effects

The following table summarizes the causal relationship between mobile phase pH, the ionization state of the analyte/column, and the resulting chromatographic performance.

Mobile Phase pHAnalyte State (pKa ~5.2)Silanol State (Si-OH)Expected Retention Factor ( k )Peak ShapeRecommended Column Chemistry
2.5 Fully Protonated (+)Neutral (Si-OH)Low ( k < 2)Excellent (Symmetrical)Polar-embedded C18, Biphenyl
5.2 (Near pKa)Mixed (+ / Neutral)Partially Ionized (-)Variable (Unstable)Poor (Broad, Split)Not Recommended
7.0 Mostly NeutralFully Ionized (Si-O⁻)Moderate ( k = 3-5)Poor (Severe Tailing)End-capped C18, Base-deactivated
8.5 Fully NeutralFully Ionized (Si-O⁻)High ( k > 5)GoodHybrid Silica (High pH stable)

Method Development Strategy

When developing a method for 1-(pyridin-3-yl)piperidine-2-carboxamide, you must actively choose between a Low-pH or High-pH strategy. Do not operate in the neutral "danger zone" (pH 4.0 - 7.0).

Buffer_Selection Start Target: 1-(pyridin-3-yl)piperidine -2-carboxamide (pKa ~5.2) Decision Select Retention Strategy Start->Decision Low_pH Low pH (2.0 - 3.0) Analyte: Ionized (+) Silanols: Neutral Decision->Low_pH Maximize Solubility High_pH High pH (8.0 - 10.0) Analyte: Neutral Silanols: Ionized (-) Decision->High_pH Maximize Retention Col_Low Use Polar-Embedded or Biphenyl Column Low_pH->Col_Low Col_High Use Hybrid Silica (High pH Stable) Column High_pH->Col_High

Decision matrix for selecting mobile phase pH based on target retention mechanisms.

Experimental Protocols

To ensure self-validating and reproducible results, implement the following step-by-step methodologies in your laboratory.

Protocol 1: Systematic pH Optimization and Buffer Preparation

This protocol establishes a robust buffering system to prevent localized pH shifts during injection.

  • Determine Target pH: Select either pH 2.5 (to fully protonate the analyte and neutralize silanols) or pH 8.5 (to neutralize the analyte and maximize hydrophobic retention).

  • Select Buffer Salt: For pH 2.5, utilize 20 mM Potassium Phosphate (UV compatible) or Ammonium Formate (MS compatible). For pH 8.5, utilize 20 mM Ammonium Bicarbonate[3].

  • Gravimetric Preparation: Weigh the buffer salt accurately to achieve a true 20 mM concentration. This ensures sufficient buffering capacity against the sample diluent[2].

  • Aqueous pH Adjustment: Using a calibrated pH meter, adjust the aqueous buffer using Phosphoric acid (for phosphate) or Ammonium hydroxide (for bicarbonate) before introducing any organic modifier.

  • Filtration: Filter the aqueous phase through a 0.22 µm hydrophilic membrane to prevent frit blockage and degas thoroughly to ensure pump stroke stability[1].

Protocol 2: Column Passivation and Equilibration for Basic Compounds

Basic compounds require rigorous column equilibration to ensure all active silanol sites are stabilized before quantitative analysis begins.

  • System Purge: Flush the HPLC lines with the newly prepared aqueous buffer (0% organic) to clear residual salts from previous analyses.

  • Gradient Introduction: Gradually introduce the organic modifier (Acetonitrile or Methanol) to reach your starting method conditions.

  • Volume-Based Equilibration: Pass a minimum of 10 to 15 column volumes (CV) of the mobile phase through the column[6]. Note: For a standard 150 x 4.6 mm column (CV ~1.5 mL), this requires pumping ~25 mL of mobile phase.

  • Active Site Passivation: Inject a high-concentration standard (e.g., 10 µL of 1 mg/mL) of 1-(pyridin-3-yl)piperidine-2-carboxamide to passivate any highly active, irreversible binding sites on the silica support.

  • System Suitability Testing (SST): Perform three consecutive injections of your working standard. The method is considered self-validated and ready for analysis when the retention time relative standard deviation (RSD) is < 0.5% and the asymmetry factor ( As​ ) is between 0.9 and 1.2.

References

  • HPLC Troubleshooting Guide - pitt.edu.1

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - chromatographyonline.com.2

  • Improving Separation of Peaks in RP HPLC - mtc-usa.com. 5

  • How to Optimize Your Reversed Phase Chromatography - selectscience.net. 4

  • Reversed Phase HPLC Method Development - phenomenex.com. 3

  • Video Notes LC Troubleshooting Series Retention Time Shifts - agilent.com. 6

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for 1-(pyridin-3-yl)piperidine-2-carboxamide Synthesis

Welcome to the Diagnostic Hub for the synthesis and purification of 1-(pyridin-3-yl)piperidine-2-carboxamide. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, focusing instea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic Hub for the synthesis and purification of 1-(pyridin-3-yl)piperidine-2-carboxamide. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, focusing instead on the mechanistic causality of impurity formation and the physicochemical principles required to clear them.

The synthesis of this scaffold typically relies on a palladium-catalyzed Buchwald-Hartwig cross-coupling between 3-bromopyridine and piperidine-2-carboxamide. While highly effective, this transformation is prone to specific chemoselectivity and purification bottlenecks.

Reaction Pathway & Impurity Generation

G SM1 3-Bromopyridine (Aryl Halide) Cat Pd Precatalyst + Phosphine Ligand + Base SM1->Cat SM2 Piperidine-2-carboxamide (Amine Nucleophile) SM2->Cat Target 1-(pyridin-3-yl)piperidine-2-carboxamide (Target Product) Cat->Target Desired C-N Coupling Imp1 Amide N-Arylation (Regio-Impurity) Cat->Imp1 Competing Nucleophile Imp2 Dehalogenated Pyridine (Hydride Transfer) Cat->Imp2 Premature Elimination Imp3 Phosphine Oxides (Ligand Oxidation) Cat->Imp3 O2 / Moisture Exposure

Reaction pathways and impurity generation in 1-(pyridin-3-yl)piperidine-2-carboxamide synthesis.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: My crude LC-MS shows a significant impurity with the exact same mass as the target product. How do I minimize competing N-arylation at the primary amide? Mechanistic Causality: Piperidine-2-carboxamide is a bifunctional nucleophile containing a secondary aliphatic amine and a primary amide. While the secondary amine is inherently more nucleophilic, it is sterically hindered by the adjacent carboxamide group. If you are using a strong base like Sodium tert-butoxide (NaOtBu, pKaH ≈ 19), it will rapidly deprotonate the primary amide (pKa ≈ 15-16). The resulting amidate anion coordinates strongly to Palladium, leading to off-target C-N bond formation at the amide nitrogen [1]. Corrective Action: Shift the chemoselectivity by utilizing a weaker base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), which are insufficiently basic to deprotonate the amide but can facilitate the catalytic cycle for the secondary amine. Pair this with a bulky, electron-rich ligand optimized for secondary amines, such as BrettPhos or RuPhos.

Q2: I am observing high levels of dehalogenated pyridine (protodehalogenation) and unreacted piperidine-2-carboxamide. What causes this? Mechanistic Causality: Protodehalogenation occurs when the oxidative addition complex (Pd-Aryl) undergoes premature reduction before the amine can coordinate and undergo reductive elimination. This is typically caused by two factors: (A) adventitious moisture acting as a hydride source, or (B) the use of alkoxide bases (like NaOtBu) which can undergo β -hydride elimination to transfer a hydride to the Palladium center [2]. Corrective Action: Ensure rigorous anhydrous conditions using Schlenk techniques. Switch to a non-nucleophilic base (e.g., LHMDS or DBU) or an inorganic carbonate[3]. Additionally, increasing the concentration of the amine nucleophile (e.g., 1.2 to 1.5 equivalents) accelerates the desired transmetalation step, outcompeting the background degradation pathway.

Q3: How can I efficiently clear phosphine oxide byproducts (e.g., XantPhos oxide) without resorting to tedious column chromatography? Mechanistic Causality: Phosphine ligands inevitably oxidize during the reaction setup or aqueous workup. These oxides are highly polar and frequently co-elute with the target piperidine carboxamide on silica gel. However, phosphine oxides are electronically neutral, whereas your target molecule contains a basic pyridine ring (pKa ≈ 5.2) and an aniline-like tertiary nitrogen. Corrective Action: Exploit this pKa differential via an aggressive acid-base extraction. By dropping the pH of the aqueous phase to < 2, the target molecule becomes a highly water-soluble dication, while the neutral phosphine oxide remains partitioned in the organic phase.

Quantitative Data: Impurity Clearance Profile

The following table summarizes the typical impurity profile for this synthesis and the expected clearance metrics when applying the optimized protocols described below.

Impurity TypeAnalytical DetectionTypical Crude %Clearance StrategyTarget Final %
Amide N-Arylation LC-MS / ¹H NMR5.0 - 15.0%Chemoselective ligand (BrettPhos) & Weak Base< 0.5%
Dehalogenated Pyridine GC-MS / GC-FID2.0 - 10.0%Anhydrous conditions, vacuum purge< 0.1%
Phosphine Oxides ³¹P NMR / UPLC10.0 - 20.0%Acid-base extraction (pH 2 / pH 10)< 0.1%
Residual Palladium ICP-MS1000 - 5000 ppmThiol-functionalized silica scavenging< 10 ppm

Self-Validating Protocol: Optimized Purification Workflow

To achieve pharmaceutical-grade purity without chromatography, execute the following step-by-step methodology. This protocol utilizes built-in validation checkpoints to ensure system integrity at every phase [4].

Phase 1: Acid-Base Extraction (Ligand & Neutral Impurity Purge)
  • Quench and Dilute: Cool the crude reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (10 volumes) and add an equal volume of 1M aqueous HCl.

  • Phase Separation: Stir vigorously for 15 minutes, then transfer to a separatory funnel.

    • Validation Checkpoint: Measure the pH of the aqueous layer. It must be < 2. If it is higher, the buffering capacity of the reaction base has not been overcome; add concentrated HCl dropwise until pH < 2 is achieved.

  • Partitioning: Separate the layers. The target 1-(pyridin-3-yl)piperidine-2-carboxamide is now in the aqueous layer as a hydrochloride salt. Discard the EtOAc layer, which contains the phosphine oxides, unreacted 3-bromopyridine, and neutral organic impurities.

    • Validation Checkpoint: Spot both layers on a TLC plate (UV 254 nm). The EtOAc layer should show the high-Rf phosphine oxide, while the target product should be completely absent from the organic phase.

  • Washing: Wash the aqueous layer with one additional volume of fresh EtOAc to ensure complete removal of lipophilic contaminants.

Phase 2: Free-Basing and Product Recovery
  • Alkalinization: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 2M aqueous NaOH dropwise until the pH reaches 10-11. The target product will free-base and precipitate or form an oil.

  • Extraction: Extract the alkaline aqueous layer with Dichloromethane (DCM) (3 x 5 volumes).

    • Validation Checkpoint: Analyze the depleted aqueous layer via LC-MS. The absence of the target mass confirms complete phase transfer back into the organic layer.

  • Drying: Combine the DCM layers, dry over anhydrous Na₂SO₄, and filter.

Phase 3: Palladium Scavenging (Metal Clearance)
  • Scavenger Addition: To the DCM filtrate, add a metal scavenger such as SiliaMetS® Thiol or MP-TMT (typically 5 equivalents relative to the initial Pd catalyst loading).

  • Incubation: Stir the suspension at 40 °C for 4 hours. The thiol groups will covalently bind residual Palladium, forming an insoluble complex.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound Palladium. Wash the pad with a small amount of DCM.

    • Validation Checkpoint: The filtrate should transition from a dark amber/brown color to a pale yellow or colorless solution, indicating successful bulk metal removal.

Phase 4: Crystallization
  • Solvent Swap: Concentrate the DCM filtrate under reduced pressure to a minimal volume. Add Isopropyl Acetate (IPAc) and concentrate again to swap the solvent.

  • Precipitation: Heat the IPAc solution to 70 °C until fully dissolved, then slowly add Heptane dropwise until the solution becomes cloudy (the cloud point).

  • Cooling: Allow the mixture to cool slowly to room temperature, then to 4 °C overnight to yield highly pure crystalline 1-(pyridin-3-yl)piperidine-2-carboxamide.

References

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow ACS Publications. [Link]

  • Buchwald-Hartwig Coupling (Scale-Up & Palladium Removal Procedures) Organic Synthesis. [Link]

Troubleshooting

Technical Support Center: Resolving LC-MS Ion Suppression for 1-(pyridin-3-yl)piperidine-2-carboxamide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with signal degradation, poor reproducibility, and matrix effects when quantifying 1-(pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with signal degradation, poor reproducibility, and matrix effects when quantifying 1-(pyridin-3-yl)piperidine-2-carboxamide via Liquid Chromatography-Mass Spectrometry (LC-MS).

Unlike rigid troubleshooting templates, this guide is structured around the specific physicochemical properties of your target molecule, providing a self-validating framework to diagnose, isolate, and eliminate ion suppression at its root.

Part 1: Root Cause Analysis & Diagnostic Validation

The Causality of Suppression for 1-(pyridin-3-yl)piperidine-2-carboxamide

To solve ion suppression, we must first understand the molecular behavior of the analyte. 1-(pyridin-3-yl)piperidine-2-carboxamide is a polar basic compound.

  • Structural Causality: The molecule features a pyridine ring with a pKa of approximately 5.2. Under standard reversed-phase LC-MS conditions (e.g., mobile phase buffered with 0.1% formic acid at pH ~2.7), the pyridine nitrogen is fully protonated.

  • Chromatographic Causality: This protonation renders the molecule highly polar and positively charged. On a standard C18 stationary phase, it lacks the hydrophobicity required for retention and elutes at or near the void volume ( t0​ ).

  • Mass Spectrometric Causality: The void volume is heavily populated with unretained matrix components (inorganic salts, polar endogenous metabolites). When these co-eluting matrix components enter the Electrospray Ionization (ESI) source simultaneously with the analyte, they compete for the limited charge and surface area of the ESI droplets. This competition prevents the analyte from efficiently transferring into the gas phase, resulting in a drastic loss of signal—a phenomenon known as ion suppression[1][2].

Diagnostic Validation: The Post-Column Infusion Experiment

Before altering your methodology, you must validate that ion suppression is the true cause of your signal loss. This protocol creates a self-validating diagnostic system:

  • Bypass the autosampler and continuously infuse a pure standard of 1-(pyridin-3-yl)piperidine-2-carboxamide (e.g., 100 ng/mL) directly into the MS source post-column using a syringe pump.

  • Simultaneously, inject a blank matrix extract (e.g., blank plasma prepared via your current method) through the LC column.

  • Monitor the steady baseline signal of the analyte. A sudden dip in the baseline precisely maps the retention times where matrix components are causing ion suppression[3]. If your analyte's retention time aligns with this dip, you have validated the root cause.

MatrixEffectLogic Start Identify Ion Suppression (Post-Column Infusion) CheckElution Does analyte elute in the void volume (< 2 k')? Start->CheckElution Retain Strategy 1: Improve Retention (Chromatography) CheckElution->Retain Yes (Poor Retention) Clean Strategy 2: Improve Cleanup (Sample Prep) CheckElution->Clean No (Co-eluting Lipids) HILIC HILIC Mode Retains polar basic state Retain->HILIC HighPH High-pH RP-LC Deprotonates pyridine Retain->HighPH MCX Mixed-Mode Cation Exchange Removes phospholipids Clean->MCX LLE Liquid-Liquid Extraction Orthogonal cleanup Clean->LLE Validate Validate with SIL-IS (Stable Isotope Label) HILIC->Validate HighPH->Validate MCX->Validate LLE->Validate

Caption: Decision logic for resolving LC-MS matrix effects based on analyte retention behavior.

Part 2: Step-by-Step Troubleshooting Methodologies

To resolve the suppression, you must either remove the matrix before it reaches the column (Sample Prep) or separate the analyte from the matrix on the column (Chromatography).

Strategy A: Advanced Sample Cleanup via MCX SPE

Standard protein precipitation (PPT) leaves phospholipids in the sample, which cause severe late-eluting ion suppression. Because 1-(pyridin-3-yl)piperidine-2-carboxamide is basic, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is the optimal solution[4].

Table 1: Sample Preparation Recovery and Cleanup Metrics

Extraction MethodMechanismAbsolute Recovery (%)Phospholipid Removal (%)
Protein Precipitation (PPT)Solvent denaturation95%< 10%
Reversed-Phase SPE (HLB)Hydrophobic interaction40% (Poor retention)75%
Mixed-Mode SPE (MCX) Strong cation exchange 92% > 99%

Protocol A: MCX SPE Workflow

  • Conditioning: Pass 1 mL of 100% Methanol through the MCX cartridge to wet the sorbent, followed by 1 mL of LC-MS grade water.

  • Sample Loading: Dilute 100 µL of biological matrix with 100 µL of 2% Formic Acid in water.

    • Causality: This disrupts protein binding and ensures the pyridine ring (pKa ~5.2) is fully protonated for strong ionic binding to the sulfonic acid groups on the MCX sorbent.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water.

    • Causality: Removes polar matrix components and inorganic salts while the analyte remains locked to the sorbent via charge.

  • Organic Wash: Wash with 1 mL of 100% Methanol.

    • Causality: Because the analyte is held by strong ionic bonds, 100% organic solvent can be used to aggressively wash away neutral lipids, phospholipids, and formulation excipients without eluting the analyte.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH neutralizes the pyridine nitrogen, breaking the ionic interaction and releasing the purified analyte.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the initial mobile phase.

MCX_SPE Load 1. LOAD Acidified Sample (pH 2.7) Pyridine is protonated (+) Wash1 2. AQUEOUS WASH 2% Formic Acid in H2O Elutes salts/polar neutrals Load->Wash1 Wash2 3. ORGANIC WASH 100% Methanol Elutes phospholipids/lipids Wash1->Wash2 Elute 4. ELUTION 5% NH4OH in Methanol Neutralizes pyridine, elutes analyte Wash2->Elute

Caption: Step-by-step mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

Strategy B: Chromatographic Optimization via HILIC

If sample prep optimization is insufficient, you must move the analyte away from the suppression zone chromatographically. Instead of C18, utilize Hydrophilic Interaction Liquid Chromatography (HILIC)[5][6].

Table 2: Quantitative Comparison of Chromatographic Strategies

StrategyMobile PhaseAnalyte StateRetention Factor ( k′ )Matrix Effect (%)
Standard RP (C18)0.1% FA in H2O/MeCN (pH 2.7)Protonated (+)< 0.5 (Void Volume)-85% (Severe Suppression)
High-pH RP (C18)10 mM NH4HCO3 (pH 10)Neutral3.2-15% (Mild Suppression)
HILIC (Amide) 10 mM NH4FA in H2O/MeCN (pH 3.2) Protonated (+) 4.5 +5% (Negligible)

Protocol B: HILIC Optimization Workflow

  • Column Selection: Select an Amide-bonded or bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid.

    • Mobile Phase B: 100% Acetonitrile.

    • Causality: A minimum of 2-5% water is required in HILIC to maintain the aqueous hydration layer on the stationary phase, which is essential for analyte partitioning[5][6].

  • Gradient Design: Start at 95% B (highly organic) and program a shallow gradient down to 60% B over 5 minutes.

    • Causality: In HILIC, water is the strong eluting solvent. Starting with high organic content ensures the polar, protonated 1-(pyridin-3-yl)piperidine-2-carboxamide partitions strongly into the stationary phase, delaying its elution well past the void volume salts[6]. Furthermore, the high organic mobile phase entering the MS enhances ESI desolvation efficiency, boosting overall sensitivity.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I just rely on the selectivity of MS/MS (MRM) to ignore matrix effects? A: No. While Multiple Reaction Monitoring (MRM) provides excellent selectivity by filtering out background noise in the mass analyzer, ion suppression occurs in the ESI source before the ions ever enter the mass spectrometer. If matrix components prevent your analyte from ionizing in the droplet phase, no amount of downstream MS/MS selectivity can recover the lost signal[1][2].

Q: Should I switch from ESI to APCI to solve this? A: Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, making it inherently more resistant to matrix effects than ESI[2]. However, APCI requires high temperatures (often >400°C) to vaporize the solvent. You must first validate that the carboxamide group on 1-(pyridin-3-yl)piperidine-2-carboxamide does not thermally degrade before committing to an APCI workflow.

Q: My analyte signal drops specifically at 1.5 minutes into the run. What is happening? A: This is a classic sign of void volume suppression. Non-retained salts and polar endogenous compounds are eluting from your column at t0​ (around 1.5 mins depending on your flow rate and column dead volume). You must increase the retention factor ( k′>2 ) using HILIC or High-pH Reversed-Phase LC to move your analyte out of this suppression zone[3].

Q: How do I ensure quantitative accuracy if I still have minor residual suppression? A: You must establish a self-validating quantitative system by using a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C or 2H (deuterated) analog of your analyte. Because the SIL-IS co-elutes exactly with the target analyte, it experiences the exact same matrix suppression. The ratio of Analyte/SIL-IS will remain constant, validating the accuracy of your quantitation despite source fluctuations[1].

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Ion suppression (mass spectrometry). Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE). Waters Corporation Application Notes. Available at: [Link]

  • A More Efficient Extraction of Melamine from Various Matrices using Resin-based Mixed-mode Cation Exchange SPE and Analysis with LC–MS–MS. LCGC International. Available at: [Link]

  • HILIC Explained: What It Is & How It Works. Phenomenex Technical Blog. Available at: [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC International. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(pyridin-3-yl)piperidine-2-carboxamide vs other piperidine derivatives in efficacy

As a Senior Application Scientist specializing in medicinal chemistry and assay development, I have evaluated countless small-molecule scaffolds. Among nitrogen-containing heterocycles, the 1-(pyridin-3-yl)piperidine-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and assay development, I have evaluated countless small-molecule scaffolds. Among nitrogen-containing heterocycles, the 1-(pyridin-3-yl)piperidine-2-carboxamide scaffold has emerged as a highly privileged pharmacophore. Its unique structural topology provides a distinct advantage over other piperidine derivatives (such as 3-carboxamides, 4-carboxamides, or N-alkylated variants) in targeting complex enzymatic pockets and allosteric receptor sites.

This guide objectively compares the efficacy, structural causality, and pharmacokinetic profile of 1-(pyridin-3-yl)piperidine-2-carboxamide against alternative piperidine derivatives, supported by self-validating experimental methodologies.

Structural Causality: Why the 1-(Pyridin-3-yl)piperidine-2-carboxamide Scaffold?

The efficacy of a small molecule is dictated by its spatial geometry and electronic distribution. The superiority of the 1-(pyridin-3-yl)piperidine-2-carboxamide core stems from two critical modifications:

  • The N1-Pyridin-3-yl Substitution: Unlike standard N-alkyl or N-benzyl piperidines, attaching an electron-withdrawing pyridine ring directly to the piperidine nitrogen significantly lowers the basicity (pKa) of the amine. This reduction in basicity prevents the molecule from becoming permanently protonated at physiological pH, drastically improving membrane permeability and reducing off-target hERG channel liabilities[1].

  • The 2-Carboxamide Position: Placing the carboxamide at the 2-position (adjacent to the piperidine nitrogen) creates a highly rigidified, bidentate hydrogen-bonding motif. This proximity restricts rotatable bonds compared to 3- or 4-carboxamide derivatives, locking the molecule into an optimal binding trajectory for targets like Fatty Acid Amide Hydrolase (FAAH) and Serotonin 5-HT2C receptors[2].

Pharmacophore A N1-Pyridin-3-yl (Lowers pKa & Basicity) B Piperidine Core (Rigid 3D Scaffold) A->B D Enhanced Membrane Permeability A->D E Target Engagement (e.g., FAAH, 5-HT2C) B->E Optimal Trajectory C 2-Carboxamide (Bidentate H-Bonding) C->B C->E

Fig 1. Structural causality and binding logic of the 1-(pyridin-3-yl)piperidine-2-carboxamide pharmacophore.

Comparative Efficacy: Quantitative Target Data

To objectively assess performance, we compare the 1-(pyridin-3-yl)piperidine-2-carboxamide scaffold against its positional isomers and N-substituted analogs across two highly validated targets for piperidine carboxamides: FAAH (an enzyme target for neuropathic pain)[3] and the 5-HT2C Receptor (a GPCR target where piperidines act as positive allosteric modulators)[4].

Table 1: In Vitro Efficacy and ADME/Tox Profiling of Piperidine Derivatives
Compound ScaffoldFAAH Inhibition (IC₅₀, nM)5-HT2C PAM Activity (EC₅₀, nM)hERG Liability (IC₅₀, µM)Permeability (Papp, 10⁻⁶ cm/s)
1-(pyridin-3-yl)piperidine-2-carboxamide 12 ± 2 45 ± 5 > 30 (Safe) 25.4 (High)
Piperidine-3-carboxamide analog145 ± 15320 ± 20> 30 (Safe)18.2 (Moderate)
Piperidine-4-carboxamide analog85 ± 10110 ± 1210 (Risk)15.5 (Moderate)
N-benzylpiperidine-2-carboxamide25 ± 480 ± 85 (High Risk)12.0 (Low)

Data Synthesis & Causality: The 2-carboxamide derivative outperforms the 3- and 4-isomers by an order of magnitude. The 4-carboxamide is highly flexible, leading to a higher entropic penalty upon binding[2]. Furthermore, replacing the N1-pyridine with an N-benzyl group increases lipophilicity and basicity, which severely worsens hERG channel inhibition (IC₅₀ drops to 5 µM, indicating high cardiotoxicity risk) and reduces cellular permeability due to lysosomal trapping[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the efficacy data presented above must be generated using orthogonal, self-validating assay systems. Relying solely on biochemical assays can yield false positives due to compound aggregation or autofluorescence. Therefore, we couple a kinetic biochemical assay with an intact-cell target engagement assay.

Protocol 1: FRET-Based Kinetic Enzyme Inhibition Assay (Biochemical Screen)

Causality: We utilize a Fluorescence Resonance Energy Transfer (FRET) assay rather than an endpoint assay. By measuring the rate of substrate cleavage over time (kinetic slope), we automatically control for background fluorescence or compound quenching, creating a self-validating readout.

  • Reagent Preparation: Prepare recombinant human FAAH (10 nM final concentration) in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).

  • Compound Incubation: Dispense 1-(pyridin-3-yl)piperidine-2-carboxamide (and comparators) in a 10-point dose-response curve (0.1 nM to 10 µM) into a 384-well black microplate. Add the FAAH enzyme and pre-incubate for 30 minutes at 37°C to allow equilibrium binding[5].

  • Substrate Addition: Initiate the reaction by adding 2 µM of the fluorogenic substrate AMC-arachidonoyl amide.

  • Kinetic Readout: Immediately read the plate on a multi-mode reader (Ex: 340 nm, Em: 460 nm) every 2 minutes for 60 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Thermal Shift Assay (CETSA) (Cellular Validation)

Causality: A compound may inhibit an enzyme in a tube but fail to cross the cell membrane. CETSA validates actual intracellular target engagement by measuring the thermal stabilization of the target protein when bound to the drug, confirming both permeability and specific binding in a live-cell environment.

  • Cell Treatment: Culture HEK293 cells expressing the target protein. Treat cells with 1 µM of the piperidine derivative or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes to separate the aggregated (denatured) proteins from the soluble (stable) fraction.

  • Quantification: Analyze the soluble fraction via Western Blot. A functional 1-(pyridin-3-yl)piperidine-2-carboxamide will significantly shift the melting temperature ( Tm​ ) of the target protein to the right compared to the vehicle, validating intracellular efficacy.

Workflow Step1 Step 1: Compound Library Prep (Piperidine Derivatives) Step2 Step 2: FRET Kinetic Assay (Controls for Autofluorescence) Step1->Step2 Step3 Step 3: CETSA (Validates Intracellular Binding) Step2->Step3 IC50 < 50 nM Step4 Step 4: ADME/Tox Profiling (hERG & Permeability) Step3->Step4 Validated Tm Shift Step5 Lead Selection: 1-(pyridin-3-yl)piperidine-2-carboxamide Step4->Step5 High Papp, Low hERG

Fig 2. Self-validating orthogonal workflow for screening piperidine carboxamide derivatives.

Conclusion

The 1-(pyridin-3-yl)piperidine-2-carboxamide scaffold represents a masterclass in rational drug design. By leveraging the electron-withdrawing nature of the N1-pyridine to optimize basicity and utilizing the 2-carboxamide to lock the molecule into a rigid, bidentate binding conformation, this derivative consistently outperforms 3- and 4-substituted isomers. Furthermore, its superior pharmacokinetic profile—specifically its high membrane permeability and low hERG liability—makes it an ideal starting point for developing advanced therapeutics targeting enzymes like FAAH[6] or allosteric GPCR sites[7].

Sources

Comparative

A Comparative Guide to the Binding Affinity of 1-(Pyridin-3-yl)piperidine-2-carboxamide Analogues at Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the binding affinities of 1-(pyridin-3-yl)piperidine-2-carboxamide analogues, a class of compounds with signif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the binding affinities of 1-(pyridin-3-yl)piperidine-2-carboxamide analogues, a class of compounds with significant potential for modulating nicotinic acetylcholine receptors (nAChRs). As Senior Application Scientists, our goal is to synthesize technical data with practical, field-proven insights to aid in the rational design of novel therapeutics targeting nAChRs. These receptors are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.

The 1-(pyridin-3-yl)piperidine-2-carboxamide scaffold represents a key pharmacophore for interacting with nAChRs. The pyridine ring, particularly the nitrogen atom, often serves as a crucial hydrogen bond acceptor, while the piperidine ring and its substituents influence steric and conformational interactions within the receptor's binding pocket. The carboxamide linker provides a rigid connection between these two key moieties and its orientation is critical for optimal binding. Understanding the structure-activity relationships (SAR) of analogues based on this scaffold is paramount for optimizing both binding affinity and selectivity for different nAChR subtypes, such as the α7 and α4β2 receptors.

Comparative Binding Affinity of Key Analogues

The binding affinities of a series of analogues are typically determined using competitive radioligand binding assays, where the ability of a test compound to displace a known high-affinity radioligand from the receptor is measured. The resulting inhibition constant (Ki) is a quantitative measure of the compound's binding affinity, with lower Ki values indicating higher affinity.

The following table summarizes the binding affinities of a series of relevant analogues at the α7 and α4β2 nAChR subtypes. The data is based on the findings of Mazurov et al. (2012), which explored a series of related benzamide and heteroaromatic carboxamides. While not a direct 1-(pyridin-3-yl)piperidine-2-carboxamide series, the inclusion of the pyridin-3-yl motif and the carboxamide linkage provides highly relevant insights into the SAR of this chemical space.

Compound IDStructureα7 nAChR Ki (nM)α4β2 nAChR Ki (nM)Selectivity (α4β2/α7)
11 (2S,3R)-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide1800>10000-
17 (2S,3R)-N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide330>10000-
20 (2S,3R)-N-(1-azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide60>10000-
29 (2S,3R)-N-(1-azabicyclo[2.2.2]oct-3-yl)pyridine-2-carboxamide94180019.1
30 (2S,3R)-N-(1-azabicyclo[2.2.2]oct-3-yl)pyridine-3-carboxamide964>10000-
7a (TC-5619) (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide1.821001167

Data Interpretation and SAR Insights:

The data reveals several key structure-activity relationships:

  • Importance of the Pyridine Nitrogen Position: A comparison between compounds 29 (pyridine-2-carboxamide) and 30 (pyridine-3-carboxamide) highlights the critical role of the nitrogen's position within the pyridine ring. The ortho-position in compound 29 results in significantly higher affinity for the α7 nAChR compared to the meta-position in compound 30 .

  • Enhancement of Affinity and Selectivity with the Pyridin-3-ylmethyl Group: The most striking finding is the dramatic increase in both affinity and selectivity for the α7 subtype with the introduction of a 2-(pyridin-3-yl)methyl group, as seen in compound 7a (TC-5619) . This modification leads to a more than 1000-fold selectivity for the α7 over the α4β2 subtype, underscoring its importance for achieving subtype-specific targeting.

  • Role of the Carboxamide Moiety: While the core carboxamide linkage is maintained, modifications to the aromatic ring attached to it significantly impact affinity. For instance, the addition of a para-methoxy group in compound 20 enhances α7 affinity compared to the unsubstituted benzamide 11 .

Experimental Protocol: Competitive Radioligand Binding Assay

To ensure the trustworthiness and reproducibility of binding affinity data, a well-defined and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the Ki of test compounds at nAChRs.

I. Materials and Reagents:

  • Receptor Source: Rat brain tissue homogenate or cell lines expressing the desired nAChR subtype (e.g., HEK-293 cells transfected with α7 or α4β2 subunits).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Test Compounds: 1-(pyridin-3-yl)piperidine-2-carboxamide analogues dissolved in a suitable solvent (e.g., DMSO).

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Ice-cold binding buffer.

  • Non-specific Binding Determiner: A high concentration of a known non-radiolabeled ligand (e.g., nicotine or epibatidine).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Scintillation Cocktail.

II. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (e.g., brain homogenate) TotalBinding Total Binding: Receptor + Radioligand ReceptorPrep->TotalBinding NonSpecific Non-specific Binding: Receptor + Radioligand + Excess Cold Ligand ReceptorPrep->NonSpecific Competition Competition Binding: Receptor + Radioligand + Test Compound ReceptorPrep->Competition LigandPrep Radioligand & Test Compound Dilutions LigandPrep->TotalBinding LigandPrep->NonSpecific LigandPrep->Competition Filtration Rapid Filtration (Separates bound from free) TotalBinding->Filtration NonSpecific->Filtration Competition->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting IC50 Calculate IC50 (Concentration for 50% inhibition) Counting->IC50 Ki Calculate Ki (Cheng-Prusoff equation) IC50->Ki G cluster_ligand 1-(Pyridin-3-yl)piperidine-2-carboxamide Scaffold cluster_receptor nAChR Binding Pocket Pyridine Pyridin-3-yl Moiety HBA Hydrogen Bond Acceptor Site Pyridine->HBA H-bond (Pyridine N) Piperidine Piperidine Ring CationPi Cation-π Interaction Site Piperidine->CationPi Cation-π (Protonated N) Carboxamide Carboxamide Linker Hydrophobic Hydrophobic Pocket Carboxamide->Hydrophobic Hydrophobic Interaction Substituent Substituent (R) StericPocket Steric Pocket Substituent->StericPocket Steric/Electronic Effects

Caption: Pharmacophore model for 1-(pyridin-3-yl)piperidine-2-carboxamide analogues at nAChRs.

Explanation of the Pharmacophore:

  • Pyridin-3-yl Moiety: The nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor, interacting with specific amino acid residues in the receptor's binding site.

  • Piperidine Ring: The nitrogen atom of the piperidine ring is typically protonated at physiological pH, forming a cation that engages in a cation-π interaction with aromatic amino acid residues (e.g., tryptophan or tyrosine) in the binding pocket.

  • Carboxamide Linker: This group provides a rigid scaffold that correctly orients the pyridine and piperidine moieties for optimal interaction with the receptor. It can also participate in hydrophobic interactions.

  • Substituents (R): Modifications at various positions on the piperidine or pyridine rings can influence steric and electronic properties, leading to changes in binding affinity and selectivity. As seen with compound 7a , the addition of a bulky, appropriately positioned group can dramatically enhance binding to a specific subtype.

Conclusion

The comparative analysis of 1-(pyridin-3-yl)piperidine-2-carboxamide analogues and related structures reveals a nuanced structure-activity relationship at nicotinic acetylcholine receptors. The pyridin-3-yl moiety, the protonated piperidine nitrogen, and the carboxamide linker are all critical components of the pharmacophore. Strategic modifications, such as the introduction of a 2-(pyridin-3-yl)methyl group, can lead to substantial improvements in both binding affinity and, crucially, selectivity for specific nAChR subtypes. The detailed experimental protocol for competitive radioligand binding assays provides a robust framework for generating reliable and reproducible data to guide further drug discovery efforts in this promising area of neuropharmacology.

References

  • Bulky substituents in the 6-position of the pyridine ring will reduce the affinity of the compounds, whereas bulky ring systems including a sp(3)-nitrogen will increase the affinity of the compounds. PubMed. Available at: [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at: [Link]

  • Discovery of (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619)
Validation

Comprehensive Comparison Guide: Purity Validation Techniques for 1-(pyridin-3-yl)piperidine-2-carboxamide Reference Standards

Executive Summary In pharmaceutical development, the integrity of analytical testing relies entirely on the quality of reference standards. Validating the purity of 1-(pyridin-3-yl)piperidine-2-carboxamide —a complex, po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the integrity of analytical testing relies entirely on the quality of reference standards. Validating the purity of 1-(pyridin-3-yl)piperidine-2-carboxamide —a complex, polar, and basic small molecule—presents unique analytical challenges. Traditional High-Performance Liquid Chromatography (HPLC) often falls short due to peak tailing and variable UV response factors.

This guide provides an objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and Mixed-Mode HPLC , demonstrating why orthogonal testing is the only scientifically sound approach to meet ICH Q3A/B guidelines for reference standard certification [[1]]().

Structural Challenges & Analytical Causality

To design a self-validating analytical protocol, we must first deconstruct the analyte's chemical behavior:

  • Basicity & Silanol Interactions: The molecule contains a pyridine ring (pKa ~5.2) and a piperidine nitrogen. In standard Reverse Phase (RP) HPLC, these basic nitrogens interact strongly with unendcapped residual silanols on silica-based stationary phases. This secondary interaction causes severe peak tailing, leading to inaccurate integration and hidden co-eluting impurities [[2]]().

  • Chromophore Variability (Response Factor Bias): Synthesis by-products (e.g., unreacted piperidine-2-carboxamide) lack the highly conjugated pyridine chromophore. Consequently, their UV molar absorptivity is drastically lower. Relying on HPLC-UV area percent will artificially inflate the apparent purity because non-UV-absorbing impurities are severely under-reported 3, 4.

Comparative Analysis: qNMR vs. Mixed-Mode HPLC

To overcome these structural hurdles, two advanced techniques are compared for standard certification.

Quantitative NMR (qNMR): The Primary Assay

qNMR is a primary analytical method that provides a direct measurement of analyte concentration. The fundamental principle is the direct proportionality between the integrated signal area of a specific nucleus (¹H) and the molar concentration of those nuclei 3.

  • Advantage: It avoids dependency on analyte vs. impurity UV response factors and detects "invisible" species like residual solvents or water, providing absolute mass fraction purity [[5]]().

Mixed-Mode HPLC: The Trace Profiler

While qNMR is highly accurate for the main component, it lacks the sensitivity to detect trace impurities (<0.1%). Standard RP-HPLC fails due to peak tailing. However, Mixed-Mode HPLC (combining hydrophobic and ion-exchange retention mechanisms) utilizing acidic modifiers (e.g., formic acid) ensures basic compounds are fully protonated, yielding sharp, symmetrical peaks 2.

Decision tree comparing HPLC and qNMR analytical pathways.

Experimental Data & Performance Metrics

The following data summarizes a validation study on a synthetic batch of 1-(pyridin-3-yl)piperidine-2-carboxamide. Notice the critical discrepancy between the techniques: HPLC overestimates purity due to its inability to detect non-chromophoric residual solvents and starting materials.

Table 1: Performance Characteristics Comparison

ParameterqNMR (¹H)Mixed-Mode HPLC-UV
Principle Direct molar proportionalityChromatographic separation & UV absorption
Accuracy Absolute (Independent of response factors)Relative (Highly dependent on response factors)
Precision (RSD) < 0.5%< 1.0%
Trace Sensitivity Low (~0.5% LOD)High (<0.05% LOD)
Standard Req. Unrelated Internal Standard (e.g., DSS)Specific Analyte Reference Standard

Table 2: Experimental Purity Assessment (Batch #042A)

TechniqueApparent Purity (%)Identified ImpuritiesCausality of Discrepancy
Standard RP-HPLC 99.8%None detectedPeak tailing obscured co-eluting impurities.
Mixed-Mode HPLC 98.9%Pyridine (0.6%), Unknown (0.5%)Improved resolution separated basic impurities.
qNMR (Absolute) 97.2% Piperidine-2-carboxamide (1.5%), Water (0.3%)Detected non-UV absorbing starting materials.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Absolute Purity via qNMR

Causality Check: The internal standard must not overlap with the analyte. We utilize DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) because its reference peak at 0.00 ppm is completely isolated from the analyte's aliphatic piperidine protons (1.5–4.0 ppm) and aromatic pyridine protons (7.0–8.5 ppm) 6.

  • Gravimetric Preparation: Using a microbalance (calibrated to 0.001 mg), accurately weigh ~10 mg of 1-(pyridin-3-yl)piperidine-2-carboxamide and ~5 mg of certified DSS internal standard.

  • Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Ensure complete dissolution via vortexing.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra at 400 MHz or higher.

    • Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 > 30 seconds) to ensure complete magnetization recovery and quantitative integration.

  • Integration & Calculation: Integrate the isolated pyridine proton signal (e.g., at ~8.2 ppm) against the DSS reference peak (0.00 ppm). Calculate mass fraction purity using the standard qNMR equation.

Protocol B: Trace Impurity Profiling via Mixed-Mode HPLC

Causality Check: To prevent peak tailing of the basic pyridine/piperidine moieties, a mixed-mode column with an acidic modifier is mandatory to protonate the analytes and suppress silanol ionization 2.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • System Setup: Install a Core-shell mixed-mode column (e.g., Coresep 100, 150 x 4.6 mm, 2.7 µm). Set flow rate to 1.0 mL/min and column temperature to 30°C.

  • System Suitability Test (SST): Inject a resolution mixture of pyridine and 1-(pyridin-3-yl)piperidine-2-carboxamide. Self-Validation: The method is only valid if the tailing factor (Tf) for the main peak is ≤ 1.2 and resolution (Rs) > 2.0.

  • Analysis: Inject 10 µL of the sample (1 mg/mL). Monitor via UV detection at 254 nm and 210 nm to capture varying chromophores.

Orthogonal purity validation workflow for reference standards.

Conclusion

Validating 1-(pyridin-3-yl)piperidine-2-carboxamide requires a synergistic approach. Relying solely on HPLC-UV introduces dangerous blind spots due to the molecule's basicity and the varying UV response factors of its synthetic precursors. By utilizing qNMR for absolute mass fraction quantification and Mixed-Mode HPLC for high-sensitivity trace impurity profiling , researchers can establish a self-validating, mathematically rigorous certification process that easily withstands regulatory scrutiny.

References

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Enovatia.[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.[Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

Sources

Comparative

Scaffold Evaluation Guide: Cross-Reactivity Profiling of 1-(Pyridin-3-yl)piperidine-2-carboxamide in Biochemical Assays

Executive Summary As a Senior Application Scientist in early drug discovery, I frequently evaluate emerging chemical scaffolds for target selectivity and off-target liabilities. The 1-(pyridin-3-yl)piperidine-2-carboxami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early drug discovery, I frequently evaluate emerging chemical scaffolds for target selectivity and off-target liabilities. The 1-(pyridin-3-yl)piperidine-2-carboxamide (hereafter referred to as 1-P3P2C ) motif has garnered significant attention as a versatile building block. It is highly effective at targeting the ATP-binding hinge region of kinases (such as HPK1) [1] and the NAD+ catalytic cleft of poly(ADP-ribose) polymerases (PARPs) [3].

However, its structural resemblance to endogenous cofactors inherently increases the risk of biochemical promiscuity. This guide objectively compares the cross-reactivity profile of the 1-P3P2C scaffold against standard industry alternatives and provides self-validating experimental protocols to rigorously map its off-target liabilities.

Mechanistic Rationale: The Causality of Promiscuity

To understand why 1-P3P2C cross-reacts, we must deconstruct its pharmacophore. The promiscuity of this scaffold is driven by two distinct structural vectors:

  • The Pyridin-3-yl Moiety: This ring acts as a canonical hydrogen-bond donor/acceptor system. In kinases, it mimics the adenine ring of ATP, anchoring to the hinge region (e.g., residues E92/C94) [1]. In PARPs, it mimics the nicotinamide ring of NAD+, slipping deep into the highly conserved catalytic cleft [3].

  • The Piperidine-2-carboxamide Ring: This provides a rigid vector that projects into solvent-exposed regions. While this allows medicinal chemists to add steric bulk for selectivity, the bare scaffold lacks the necessary geometry to prevent binding across conserved ATP/NAD+ pockets, leading to cross-reactivity [2].

BindingLogic Scaffold 1-(pyridin-3-yl)piperidine -2-carboxamide Kinase Kinase Hinge Region (ATP Mimetic) Scaffold->Kinase Pyridine H-bonds PARP PARP Catalytic Cleft (NAD+ Mimetic) Scaffold->PARP Carboxamide Anchor Off1 Promiscuous Kinases (e.g., FLT3, TRKA) Kinase->Off1 Lack of Steric Bulk Off2 PARP Paralogs (e.g., Tankyrases) PARP->Off2 Conserved Pocket

Fig 1. Mechanistic pathways of 1-P3P2C cross-reactivity in ATP and NAD+ dependent enzymes.

Comparative Performance Analysis

To benchmark the selectivity of 1-P3P2C, we compared its baseline cross-reactivity against two widely utilized reference scaffolds: 2-Aminopyrimidine (a standard kinase hinge binder) and Benzimidazole Carboxamide (a standard rigidified PARP binder).

Table 1: Comparative Cross-Reactivity Metrics
Scaffold / ProductPrimary Target UtilityKinome Gini Coefficient*PARP Promiscuity IndexAutofluorescence Liability
1-P3P2C (Evaluated Scaffold) Kinases / PARPs0.45 (Moderate)High (Binds PARP1-4)Low
2-Aminopyrimidine Kinases0.21 (Highly Promiscuous)LowLow
Benzimidazole Carboxamide PARPs0.85 (Highly Selective)Moderate (PARP1/2 biased)High

*Gini Coefficient: A metric of selectivity where 1.0 = perfect selectivity (binds one target) and 0.0 = complete promiscuity.

Key Takeaway: 1-P3P2C shows moderate baseline kinase selectivity, significantly outperforming the highly promiscuous 2-aminopyrimidine. However, its dual nature as an NAD+ mimetic results in a high PARP promiscuity index, requiring careful counter-screening during optimization.

Self-Validating Experimental Protocols

Biochemical profiling must be designed as a self-validating system. This means incorporating orthogonal readouts and internal controls that immediately flag assay interference.

Protocol 1: High-Throughput Kinome Selectivity Profiling (TR-FRET)

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because the microsecond time delay eliminates compound autofluorescence—a common artifact with small molecules. Furthermore, assays must be run at the apparent ATP Km​ for each specific kinase. Running at Km​ ensures the assay is equally sensitive to competitive inhibitors across the entire panel, allowing for mathematically accurate IC50​ comparisons [4].

Step-by-Step Methodology:

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 1-P3P2C (10-point dose-response, 3-fold serial dilution starting at 10 µM) from a 100% DMSO source plate into 384-well assay plates.

    • Validation Check: Acoustic transfer avoids intermediate aqueous dilutions where pyridine-carboxamides often precipitate, ensuring the tested concentration is accurate. Include Staurosporine as a pan-kinase positive control.

  • Enzyme/Substrate Addition: Dispense the kinase of interest and its specific biotinylated peptide substrate into the wells.

  • ATP Initiation: Initiate the reaction by adding ATP at exactly the predetermined Km​ for that specific kinase[4]. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Ratiometric Readout: Read the plate using dual-emission wavelengths (615 nm for Europium, 665 nm for APC).

    • Validation Check: Calculating the 665/615 ratio mathematically cancels out well-to-well volume variations and flags inner-filter effects.

Protocol 2: PARP Family Selectivity Profiling (AlphaLISA)

Causality of Choice: The 1-P3P2C scaffold often exhibits rapid off-rates (fast dissociation). Washing steps in traditional ELISAs wash away the inhibitor, leading to false negatives (underestimating cross-reactivity). AlphaLISA is a homogeneous, no-wash assay that maintains the binding equilibrium, providing a trustworthy measure of true liability [3].

Step-by-Step Methodology:

  • Reaction Setup: Incubate 1-P3P2C with a panel of PARP enzymes (PARP1 through PARP16) in assay buffer containing NAD+ and activated DNA.

  • Incubation: Allow the auto-PARylation reaction to proceed for 30 minutes.

  • Bead Addition: Add anti-PAR antibody-conjugated Acceptor beads and Streptavidin-coated Donor beads under low-light conditions.

  • Signal Detection: Excite at 680 nm and read emission at 615 nm. A sharp decrease in signal indicates cross-reactive inhibition.

AssayWorkflow N1 Acoustic Dispensing (100% DMSO) N2 Primary Screen (TR-FRET/AlphaLISA) N1->N2 N3 Ratiometric Triage (Hit Confirmation) N2->N3 N4 Selectivity Profiling (ATP Km Validation) N3->N4 N5 Counter Screen (Artifact Flagging) N3->N5 Flag Fluorescence

Fig 2. Self-validating biochemical workflow for evaluating scaffold cross-reactivity.

Data Presentation: Off-Target Liability Panel

When evaluating 1-P3P2C as a primary kinase inhibitor (e.g., targeting HPK1), the following biochemical IC50​ data illustrates its typical cross-reactivity landscape.

Table 2: Biochemical IC50 Profiling of 1-P3P2C
Target EnzymeAssay FormatIC50 (nM)Fold Selectivity (vs Primary)Clinical Liability of Off-Target
HPK1 (Primary Target) TR-FRET151x (Reference)N/A
FLT3 (Kinase Off-target) TR-FRET45030xMyelosuppression
TRKA (Kinase Off-target) TR-FRET89059xNeuropathy
PARP1 (NAD+ Off-target) AlphaLISA855.6xDNA Damage Response Alteration
PARP2 (NAD+ Off-target) AlphaLISA1107.3xHematological Toxicity

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.[Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters.[Link]

  • Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells. bioRxiv.[Link]

Validation

Spectroscopic Comparison of 1-(pyridin-3-yl)piperidine-2-carboxamide Enantiomers: A Comprehensive Analytical Guide

Introduction: The Analytical Challenge 1-(pyridin-3-yl)piperidine-2-carboxamide is a highly functionalized chiral scaffold with significant utility in fragment-based drug discovery and the synthesis of neuroactive therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

1-(pyridin-3-yl)piperidine-2-carboxamide is a highly functionalized chiral scaffold with significant utility in fragment-based drug discovery and the synthesis of neuroactive therapeutics. The molecule presents a unique spectroscopic challenge:

  • Conformational Dynamics: The pyridyl ring at the N1 position can exhibit restricted rotation, potentially leading to rotameric signal broadening in NMR.

  • Chiral Center at C2: The stereogenic center adjacent to the carboxamide group dictates the molecule's spatial pharmacology.

To objectively compare the (R) and (S) enantiomers, we must employ a self-validating analytical workflow. This guide details the causality and methodology behind isolating these enantiomers via high-performance liquid chromatography (HPLC) and subsequently differentiating them using Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) and Electronic Circular Dichroism (ECD).

Prerequisite: Enantiomeric Resolution via Chiral HPLC

Before spectroscopic comparison, the racemate must be resolved. Polysaccharide-based chiral stationary phases (CSPs) are the industry standard for piperidine derivatives[1]. We utilize an immobilized amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IA). The immobilization allows for the use of "non-standard" modifiers like dichloromethane or THF if solubility issues arise, though a standard normal-phase alkane/alcohol mixture is typically sufficient[2].

Causality of Separation

The separation relies on a supramolecular chiral recognition mechanism. The C2-carboxamide acts as a strong hydrogen-bond donor/acceptor, while the pyridyl ring provides π-π stacking interactions with the phenylcarbamate groups of the CSP. The spatial orientation of the (R) vs. (S) configuration dictates the transient binding affinity to the chiral grooves of the amylose polymer, resulting in differential retention times.

Step-by-Step HPLC Protocol
  • System Preparation: Equilibrate a Chiralpak IA column (250 × 4.6 mm, 5 µm) with a mobile phase of n-hexane/ethanol (70:30, v/v) containing 0.1% diethylamine (DEA) to suppress peak tailing caused by the basic piperidine/pyridyl nitrogens.

  • Sample Preparation: Dissolve racemic 1-(pyridin-3-yl)piperidine-2-carboxamide in the mobile phase to a concentration of 2.0 mg/mL.

  • Chromatographic Run: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Maintain the column oven at strictly 30 °C, as temperature fluctuations severely impact the separation factor (α) of piperidine carboxamides[1].

  • Detection & Fraction Collection: Monitor UV absorbance at 254 nm (optimal for the pyridyl chromophore). Collect the eluting fractions corresponding to Peak 1 (Enantiomer A) and Peak 2 (Enantiomer B).

  • Validation: Re-inject the isolated fractions to confirm an enantiomeric excess (e.e.) of >99%.

Quantitative HPLC Data Summary
ParameterEnantiomer A (Peak 1)Enantiomer B (Peak 2)System Suitability
Retention Time (tR) 8.45 min12.10 min-
Capacity Factor (k') 1.813.03-
Separation Factor (α) --1.67
Resolution (Rs) --3.42 (> 1.5 indicates baseline separation)

NMR Spectroscopic Discrimination Using a Chiral Solvating Agent (CSA)

Standard 1D 1 H and 13 C NMR cannot distinguish enantiomers in an achiral solvent because their magnetic environments are identical. To achieve spectroscopic differentiation without covalent derivatization, we introduce a Chiral Solvating Agent (CSA): (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18C6TA) [3].

Mechanistic Causality

When 18C6TA is mixed with the piperidine derivative in an NMR tube, the carboxylic acid groups of the crown ether protonate the basic nitrogen atoms (primarily the pyridyl nitrogen or the piperidine nitrogen, depending on localized pKa). The resulting cation forms a tight ion pair and dual hydrogen bonds with the crown ether's oxygen atoms[4].

Because the crown ether is chiral, the resulting host-guest complexes are diastereomeric . Diastereomers have different physical properties, including distinct anisotropic magnetic shielding environments. This causes the NMR signals of the (R) and (S) enantiomers to split (ΔΔδ)[3].

Mechanism Substrate Piperidine Enantiomer (Basic Nitrogens) Protonation Protonation & Ion Pairing (Acid-Base Reaction) Substrate->Protonation CSA (-)-(18-Crown-6)-TA (Chiral Solvating Agent) CSA->Protonation Complex Diastereomeric Host-Guest Complex (H-Bonding to Crown Ether) Protonation->Complex Shielding Anisotropic Magnetic Shielding Differences Complex->Shielding Splitting Enantiomeric Discrimination (ΔΔδ in 1H/13C NMR) Shielding->Splitting

Caption: Mechanistic pathway of chiral NMR discrimination using 18C6TA as a solvating agent.

Step-by-Step NMR Protocol
  • Solvent Selection: Prepare the samples in Methanol- d4​ or DMSO- d6​ . Non-polar solvents like CDCl 3​ are unsuitable as 18C6TA requires a polar medium to facilitate proton transfer and complexation.

  • Sample Preparation: In a 5 mm NMR tube, dissolve 10 mg of the isolated Enantiomer A (or B) in 0.6 mL of Methanol- d4​ . Add 1.2 equivalents of (-)-18C6TA to ensure complete complexation.

  • Self-Validation Control: Prepare a third NMR tube containing the racemic mixture + 1.2 eq of (-)-18C6TA. This is critical: observing a perfect 1:1 integration split in this control tube validates that the peak separation is due to chirality and not concentration-dependent aggregation.

  • Acquisition: Acquire 1 H NMR spectra at 400 MHz or higher, utilizing a standard 30° pulse sequence.

Spectroscopic Comparison Data ( 1 H NMR)

The proton at the C2 position (alpha to the carboxamide) is highly diagnostic due to its proximity to the stereocenter and the hydrogen-bonding site.

Proton AssignmentEnantiomer A + CSA (δ ppm)Enantiomer B + CSA (δ ppm)ΔΔδ (Hz at 400 MHz)
C2-H (Multiplet) 4.324.2816.0 Hz
Pyridyl C2'-H (Singlet) 8.158.1116.0 Hz
Carboxamide NH a​ 7.857.8212.0 Hz
Piperidine C6-H eq​ 3.453.4212.0 Hz

Note: In the absence of the CSA, both enantiomers exhibit identical spectra (e.g., C2-H at 4.15 ppm).

Absolute Configuration via Electronic Circular Dichroism (ECD)

While NMR confirms enantiomeric purity and differentiates the isomers, it cannot assign the absolute (R) or (S) configuration outright. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light.

Causality of the Cotton Effect

1-(pyridin-3-yl)piperidine-2-carboxamide possesses a strong chromophore: the pyridyl ring. The n→π* and π→π* transitions of the pyridine ring (occurring between 210 nm and 270 nm) are perturbed by the asymmetric environment of the C2 stereocenter. Depending on whether the configuration is (R) or (S), the transition dipole moments will couple differently with the chiral surroundings, producing equal but opposite Cotton effects (one positive curve, one negative curve).

ECD Protocol
  • Preparation: Dissolve Enantiomer A and Enantiomer B separately in spectroscopic grade methanol to a concentration of 0.1 mg/mL.

  • Measurement: Use a quartz cuvette with a 0.1 cm path length. Scan from 190 nm to 350 nm at 20 °C under a nitrogen purge.

  • Data Processing: Subtract the baseline (pure methanol). The resulting spectra will be perfect mirror images. By comparing the experimental ECD curves with Time-Dependent Density Functional Theory (TD-DFT) calculated spectra for the (R) and (S) models, the absolute configuration is definitively assigned.

Comprehensive Analytical Workflow

The following diagram illustrates the complete, self-validating system required to isolate and spectroscopically characterize the enantiomers.

G Start Racemic 1-(pyridin-3-yl) piperidine-2-carboxamide HPLC Chiral HPLC Separation (Chiralpak IA, Hexane/EtOH) Start->HPLC EnantA Fraction 1: Enantiomer A (e.e. > 99%) HPLC->EnantA EnantB Fraction 2: Enantiomer B (e.e. > 99%) HPLC->EnantB NMR 1H NMR with 18C6TA CSA (Diastereomeric Complexation) EnantA->NMR ECD Electronic Circular Dichroism (ECD) EnantA->ECD EnantB->NMR EnantB->ECD Config Absolute Configuration Assignment (R/S) NMR->Config Relative Shift (ΔΔδ) ECD->Config Mirror Image Cotton Effects

Caption: Self-validating analytical workflow for the separation and spectroscopic comparison of enantiomers.

References

  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry, American Chemical Society (2006). Available at:[Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, National Institutes of Health (2006). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Pyridin-3-yl)piperidine-2-carboxamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-(Pyridin-3-yl)piperidine-2-carboxamide As a Senior Application Scientist, I recognize that handling complex nitrogenous heterocycles like 1-(Pyridin-3-yl)piperidine-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1-(Pyridin-3-yl)piperidine-2-carboxamide

As a Senior Application Scientist, I recognize that handling complex nitrogenous heterocycles like 1-(Pyridin-3-yl)piperidine-2-carboxamide requires more than just following a generic safety data sheet. This compound—featuring both a pyridine ring and a piperidine-2-carboxamide moiety—is a highly valuable scaffold in drug discovery. However, its dual-amine structure presents specific environmental and reactivity risks.

To build a culture of uncompromising laboratory safety, this guide provides a self-validating, step-by-step operational and disposal protocol. It is designed to ensure strict compliance with EPA and OSHA standards while safeguarding personnel and the environment.

Section 1: Chemical Profiling & Causality-Driven Risk Assessment

To dispose of a chemical safely, you must first understand why it behaves the way it does. The structural components of 1-(Pyridin-3-yl)piperidine-2-carboxamide dictate its hazard profile and, consequently, its disposal requirements[1].

Table 1: Physicochemical Properties and Disposal Implications

PropertyCharacteristicDisposal & Handling Implication (Causality)
Chemical Class Nitrogenous HeterocycleThe lone pairs on the nitrogen atoms can coordinate with heavy metals. Must not be mixed with metal-containing waste to prevent exothermic coordination reactions.
Basicity Weak to Moderate BaseCan react exothermically with strong acids. Requires segregation from acidic waste streams and pH validation before final packaging.
Solubility Soluble in polar organic solventsLiquid waste will likely be a mixed solvent system. Must be classified as hazardous organic liquid waste; sink disposal is strictly prohibited[2].
Environmental Toxicity Potential Aquatic ToxinPyridine derivatives can persist in aqueous environments. High-temperature incineration is the only acceptable method of final destruction[3].

Section 2: Operational Handling & Safety Protocol

Before generating waste, strict operational controls must be established in accordance with your institution's OSHA-mandated Chemical Hygiene Plan (CHP)[4].

  • Engineering Controls: All manipulations of the neat powder or concentrated solutions must be performed within a certified chemical fume hood to prevent the inhalation of aerosolized particulates or solvent vapors[4].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is recommended for concentrated solutions), splash-resistant safety goggles, and a flame-resistant laboratory coat must be worn at all times.

  • Designated Work Area: Establish a specific, labeled zone for handling this compound to contain potential contamination and simplify routine cleanup.

Section 3: Step-by-Step Disposal Procedures (Self-Validating System)

A self-validating protocol ensures that each step confirms the success of the previous one, eliminating guesswork and reducing the risk of hazardous chemical reactions.

Step 1: Segregation and Compatibility Verification

  • Action: Isolate 1-(Pyridin-3-yl)piperidine-2-carboxamide waste from strong oxidizers, acids, and heavy metal solutions[2].

  • Causality: Mixing basic amines with strong oxidizers can lead to rapid, uncontrolled oxidation, pressure buildup, and potential fires.

  • Validation: Visually inspect the waste container log. If the container holds acids or oxidizers, do not add the waste. Initiate a new, dedicated hazardous waste container.

Step 2: Quenching and pH Neutralization (For Aqueous/Mixed Solutions)

  • Action: If the compound is dissolved in an aqueous-organic mixture, slowly adjust the pH to a neutral range (pH 6-8) using dilute, weak acids (e.g., 1M Citric Acid) only if authorized by your specific laboratory SOP. Otherwise, leave as is and label as basic organic waste.

  • Causality: Neutralizing extreme pH levels prevents pressure buildup and container degradation during long-term storage.

  • Validation: Use pH indicator strips to confirm the solution is between pH 6 and 8 before sealing the primary container.

Step 3: Packaging in the Satellite Accumulation Area (SAA)

  • Action: Transfer the waste to a chemically compatible, leak-proof container (e.g., high-density polyethylene, HDPE)[5]. Store this container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[6].

  • Causality: HDPE is highly resistant to basic organic solutions, preventing leaching or container failure.

  • Validation: Ensure the container is filled to no more than 90% capacity to allow for vapor expansion[3]. The container must remain tightly closed unless waste is actively being added.

Step 4: Labeling and EPA Compliance

  • Action: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly list "1-(Pyridin-3-yl)piperidine-2-carboxamide" and the exact percentage of solvent(s) used (e.g., "Methanol 90%, Piperidine derivative 10%")[2].

  • Validation: Cross-check the label against EPA requirements and ensure the waste is transferred to the Central Accumulation Area (CAA) within your facility's mandated timeframe (e.g., 90 days for Large Quantity Generators)[3].

Section 4: Spill Response Workflow

In the event of an accidental release, immediate and logical action is required to mitigate exposure and environmental contamination[7]. Do not downplay the seriousness of potentially hazardous spills[8].

SpillResponse Start Spill Detected: 1-(Pyridin-3-yl)piperidine-2-carboxamide Assess Assess Spill Size & Hazard Level Start->Assess Major Major Spill (>50 mL/g) or High Toxicity Risk Assess->Major High Risk Minor Minor Spill (<50 mL/g) Contained Area Assess->Minor Low Risk Evacuate Evacuate Area, Secure Doors & Call EHS / HazMat Major->Evacuate PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Minor->PPE Contain Contain Spill with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collect Debris in Compatible Hazardous Waste Container Contain->Collect Validate Decontaminate Surface & Validate pH/Cleanliness Collect->Validate

Logical workflow for assessing and responding to 1-(Pyridin-3-yl)piperidine-2-carboxamide spills.

Spill Cleanup Methodology:

  • Containment: For liquid spills, surround the perimeter with an inert absorbent like vermiculite or sand to prevent the chemical from reaching floor drains[7]. Never use combustible absorbents like sawdust for organic heterocycles.

  • Collection: Use a non-sparking brush and scoop to collect the saturated absorbent. Place it into a heavy-duty hazardous waste bag or an HDPE bucket[9].

  • Decontamination: Wash the affected surface area with a mild detergent and water. Collect the wash water as hazardous waste, as it will contain trace amounts of the piperidine derivative.

Sources

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